Lenumlostat
Beschreibung
Lenumlostat is an orally available, small-molecule, irreversible inhibitor of lysyl oxidase homolog 2 (lysyl oxidase-like protein 2; LOXL2) with potential antifibrotic activity. Upon oral administration, the aminomethyl pyridine moiety of this compound interacts with the active site of LOXL2 to form a pseudo-irreversible inhibitory complex, thereby inhibiting the catalytic activity of LOXL2. LOXL2, a secreted glycoprotein, catalyzes the post-translational oxidative deamination of lysine residues on target proteins, including collagen and elastin, leading to the formation of deaminated lysine (allysine). Condensation with other allysines or lysines drives the formation of inter- and intramolecular cross-linkages that impact remodeling of the extracellular matrix (ECM), potentially leading to fibrosis. Inhibition of LOXL2, which is often upregulated in fibrotic tissue, may reduce fibrosis in certain chronic fibrotic diseases.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Eigenschaften
IUPAC Name |
[3-[4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-[(3R,4R)-3-fluoro-4-hydroxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O3/c19-13-8-25(9-14(13)26)17(27)11-2-1-3-12(6-11)28-16-5-10(7-23)4-15(24-16)18(20,21)22/h1-6,13-14,26H,7-9,23H2/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGXXYXJORZPHE-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C2=CC(=CC=C2)OC3=CC(=CC(=N3)C(F)(F)F)CN)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)C2=CC(=CC=C2)OC3=CC(=CC(=N3)C(F)(F)F)CN)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2098884-52-5 | |
| Record name | PAT-1251 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2098884525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PAT-1251 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16735 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lenumlostat | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3HMF6G24B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lenumlostat's Core Mechanism of Action in Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix (ECM), leads to tissue scarring and organ failure. A key driver of this process is the enzymatic cross-linking of collagen and elastin, primarily mediated by the lysyl oxidase (LOX) family of enzymes. Lenumlostat, an orally available, irreversible small-molecule inhibitor, specifically targets lysyl oxidase-like 2 (LOXL2), a pivotal enzyme in the fibrotic cascade. This technical guide provides a detailed exploration of the mechanism of action of this compound, summarizing key preclinical and clinical findings, and outlining the experimental methodologies used to elucidate its anti-fibrotic potential.
The Central Role of LOXL2 in Fibrosis
Lysyl oxidase-like 2 (LOXL2) is a secreted, copper-dependent amine oxidase that plays a critical role in the maturation and stabilization of the extracellular matrix.[1] Its primary function is to catalyze the oxidative deamination of lysine and hydroxylysine residues within collagen and elastin precursors.[1] This enzymatic reaction generates highly reactive aldehyde residues (allysine), which spontaneously condense with other allysines or unmodified lysines to form stable covalent cross-links.[2]
This cross-linking process is essential for the structural integrity of healthy tissues. However, in the context of chronic tissue injury and inflammation, LOXL2 is often significantly upregulated.[2][3] This overexpression leads to excessive and aberrant cross-linking of the ECM, resulting in increased tissue stiffness and resistance to degradation. This altered mechanical environment, in turn, activates resident fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM deposition, thus creating a self-perpetuating fibrotic feedback loop.[1] The inhibition of LOXL2, therefore, represents a promising therapeutic strategy to halt or even reverse the progression of fibrosis in various organs, including the lungs, liver, kidneys, and heart.[3]
This compound's Molecular Mechanism of Action
This compound is designed as a mechanism-based, irreversible inhibitor of LOXL2.[1] Its aminomethyl pyridine moiety interacts with the active site of the LOXL2 enzyme, forming a pseudo-irreversible inhibitory complex.[2] This covalent modification permanently inactivates the enzyme, thereby preventing the catalytic conversion of lysine residues and the subsequent cross-linking of collagen and elastin. By blocking this final and critical step in the fibrotic process, this compound aims to reduce the accumulation of stiff, cross-linked ECM and disrupt the pro-fibrotic signaling cascade.[3]
Signaling Pathway of this compound's Action
The following diagram illustrates the signaling pathway affected by this compound.
References
Lenumlostat: A Technical Guide to a Potent and Selective LOXL2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Lenumlostat (also known as PAT-1251 or GB2064), a potent and selective small-molecule inhibitor of Lysyl Oxidase-Like 2 (LOXL2). This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Introduction: LOXL2 as a Therapeutic Target in Fibrosis
Lysyl oxidase-like 2 (LOXL2) is a member of the lysyl oxidase (LOX) family of copper-dependent amine oxidases.[1] These enzymes play a critical role in the covalent cross-linking of collagen and elastin, essential components of the extracellular matrix (ECM).[1] While crucial for normal tissue development and repair, aberrant upregulation of LOXL2 is strongly associated with the progression of fibrotic diseases in various organs, including the lungs, liver, kidneys, and heart, as well as in certain cancers.[2][3]
LOXL2 catalyzes the oxidative deamination of lysine residues on collagen and elastin, leading to the formation of reactive aldehydes.[4][5] These aldehydes then spontaneously react with other lysine or hydroxylysine residues to form stable cross-links that stiffen the ECM.[4][5] This pathological stiffening contributes to organ dysfunction and disease progression.[2] Consequently, inhibiting LOXL2 activity presents a promising therapeutic strategy to halt or even reverse fibrosis.[3][6]
This compound (PAT-1251): A Profile of a Selective LOXL2 Inhibitor
This compound is an orally available, small-molecule, irreversible inhibitor of LOXL2 with demonstrated anti-fibrotic potential.[4][5] Its chemical structure features an aminomethyl pyridine moiety that interacts with the active site of LOXL2 to form a pseudo-irreversible inhibitory complex, thereby blocking its catalytic function.[4][5]
Mechanism of Action
This compound functions by directly targeting the enzymatic activity of LOXL2.[5] By forming a pseudo-irreversible bond, it prevents the enzyme from catalyzing the cross-linking of collagen and elastin fibers.[4] This disruption of pathological ECM remodeling is the primary mechanism behind its anti-fibrotic effects.[4][5]
Below is a diagram illustrating the signaling pathway of LOXL2-mediated collagen cross-linking and the point of intervention by this compound.
Caption: LOXL2-mediated collagen cross-linking pathway and this compound's point of inhibition.
Quantitative Data: In Vitro Potency and Selectivity
This compound has been characterized as a potent inhibitor of LOXL2 with selectivity over other members of the amine oxidase family.[7][8]
| Target Enzyme | Species | IC50 (μM) | Reference |
| LOXL2 | Human | 0.71 | [7][8][9] |
| Mouse | 0.10 | [7][8] | |
| Rat | 0.12 | [7][8] | |
| Dog | 0.16 | [7][8] | |
| LOXL3 | Human | 1.17 | [7][8][9] |
| Other Amine Oxidases | |||
| Semicarbazide-sensitive amine oxidase (SSAO) | Human | >10 (<10% inhibition) | [7][8] |
| Diamine oxidase (DAO) | Human | >10 (<10% inhibition) | [7][8] |
| Monoamine oxidase A (MAO-A) | Human | >10 (<10% inhibition) | [7][8] |
| Monoamine oxidase B (MAO-B) | Human | >10 (<10% inhibition) | [7][8] |
Experimental Protocols for Evaluating LOXL2 Inhibitors
The evaluation of LOXL2 inhibitors like this compound typically follows a standardized workflow from initial screening to in vivo efficacy studies.
General Experimental Workflow
The following diagram outlines a typical workflow for the preclinical assessment of a LOXL2 inhibitor.
Caption: A generalized workflow for the preclinical evaluation of LOXL2 inhibitors.
Detailed Protocol: In Vitro LOXL2 Inhibition Assay
A common method to determine the in vitro potency of LOXL2 inhibitors is a fluorescence-based assay that measures the production of hydrogen peroxide, a byproduct of the LOXL2-catalyzed oxidation of a substrate.
Objective: To determine the IC50 value of a test compound (e.g., this compound) against recombinant human LOXL2.
Materials:
-
Recombinant human LOXL2 enzyme
-
Test compound (this compound)
-
Amplex™ Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish peroxidase (HRP)
-
Dimethyl sulfoxide (DMSO)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Substrate (e.g., 1,5-diaminopentane)
-
96-well black microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Assay Reaction Mixture: Prepare a reaction mixture containing Amplex™ Red, HRP, and the LOXL2 substrate in assay buffer.
-
Enzyme and Inhibitor Incubation: Add the diluted this compound or vehicle (DMSO) to the wells of the microplate. Add the recombinant LOXL2 enzyme to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Add the assay reaction mixture to each well to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at timed intervals (e.g., every 5 minutes for 30 minutes) using a microplate reader with excitation at ~530-560 nm and emission at ~590 nm.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Preclinical and Clinical Development of LOXL2 Inhibitors
While specific clinical trial results for this compound are not extensively published, the broader class of LOX inhibitors has shown promise in clinical settings. To provide context, this section includes data from the clinical development of PXS-5505, a pan-lysyl oxidase inhibitor that also targets LOXL2.
This compound (PAT-1251)
This compound has been investigated in a Phase 2 clinical trial for patients with myelofibrosis (NCT04054245).[5] Myelofibrosis is a bone marrow cancer characterized by extensive fibrosis that disrupts normal blood cell production.[10] The rationale for using a LOXL2 inhibitor is to reduce this bone marrow fibrosis.
PXS-5505: A Case Study in Clinical Efficacy
PXS-5505 is a pan-LOX inhibitor that has undergone clinical investigation for myelofibrosis.[11][12][13] Results from a Phase 1/2a trial (NCT04676529) in patients with relapsed or refractory myelofibrosis have been published.[11][13]
Summary of Phase 1/2a Clinical Trial Results for PXS-5505 in Myelofibrosis [11][13][14]
| Endpoint | Result | Reference |
| Safety and Tolerability | Well-tolerated at a dose of 200 mg twice daily. The majority of adverse events were Grade 1-2. | [11][13][14] |
| Pharmacokinetics | Reached steady-state concentrations by day 28. | [11][13] |
| Pharmacodynamics | Achieved robust systemic reduction of lysyl oxidase activity. | [11][13] |
| Clinical Efficacy (Preliminary) | ||
| Symptom Score Reduction | 62% of patients had a ≥20% reduction in total symptom score at some point during the 24-week treatment. | [13] |
| 15% of patients achieved a ≥50% reduction at 24 weeks. | [13][14] | |
| Bone Marrow Fibrosis | 42% of patients showed an improvement in collagen fibrosis by one grade. | [14] |
| 33% of patients had worsened collagen fibrosis by one grade. | [14] |
These findings with PXS-5505 support the continued investigation of LOX family inhibitors, including selective LOXL2 inhibitors like this compound, for the treatment of fibrotic diseases.[11][13]
Conclusion and Future Directions
This compound is a potent and selective LOXL2 inhibitor with a clear mechanism of action that addresses the pathological cross-linking of the extracellular matrix in fibrotic diseases. Preclinical data and the promising clinical findings for related pan-LOX inhibitors underscore the therapeutic potential of targeting this pathway. Future research will likely focus on completing clinical trials to establish the safety and efficacy of this compound in various fibrotic conditions and potentially in oncology, where LOXL2 is also implicated in tumor progression. The development of selective LOXL2 inhibitors like this compound represents a targeted approach to combat the debilitating effects of fibrosis.
References
- 1. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LOXL2 inhibitor combats fibrosis | Drug Discovery News [drugdiscoverynews.com]
- 3. What are LOXL2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Facebook [cancer.gov]
- 5. Pat-1251 | C18H17F4N3O3 | CID 122536283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. A phase I/IIa trial of PXS-5505, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PXS-5505 in advanced MF: Results of a phase I/IIa trial [mpn-hub.com]
- 12. medkoo.com [medkoo.com]
- 13. A phase I/IIa trial of PXS-5505, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis | Haematologica [haematologica.org]
- 14. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
The Discovery and Development of Lenumlostat (PAT-1251): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenumlostat (PAT-1251) is a potent, selective, and orally bioavailable small-molecule inhibitor of Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in the pathogenesis of fibrotic diseases and certain cancers. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound. The document details the scientific rationale for targeting LOXL2, the medicinal chemistry efforts leading to the identification of this compound, and a summary of its pharmacological properties. Key experimental protocols and available quantitative data are presented to offer a comprehensive resource for researchers in the field of antifibrotic drug development.
Introduction: The Rationale for Targeting LOXL2 in Fibrotic Diseases
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) components, is a pathological process that can lead to organ dysfunction and failure. A key enzyme in the fibrotic cascade is Lysyl Oxidase-Like 2 (LOXL2), a copper-dependent amine oxidase. LOXL2 catalyzes the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin, leading to the formation of highly reactive aldehyde groups.[1] These aldehydes then spontaneously react with other lysine or allysine residues to form covalent cross-links that stabilize and stiffen the ECM, making it resistant to degradation.[1] Upregulation of LOXL2 is observed in various fibrotic conditions, making it a compelling therapeutic target. Inhibition of LOXL2 is hypothesized to disrupt the pathological cross-linking of collagen, thereby attenuating the progression of fibrosis.
The Discovery of this compound (PAT-1251)
This compound was identified through a focused medicinal chemistry campaign aimed at discovering potent and selective small-molecule inhibitors of LOXL2. The starting point for this effort was a lead compound, which, while showing good in vitro potency, required optimization of its drug-like properties.
Lead Optimization and Structure-Activity Relationship (SAR)
Systematic structural modifications were undertaken to improve potency, selectivity, and pharmacokinetic properties. This led to the identification of a series of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives.[1] The racemic compound, trans-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone (compound 28 in the original publication), demonstrated significant inhibition of lung fibrosis in a preclinical model.[2] Subsequent chiral separation and evaluation identified the (R,R)-enantiomer, this compound (PAT-1251), as the clinical development candidate.[1]
Mechanism of Action
This compound is an irreversible inhibitor of LOXL2.[1] The aminomethyl pyridine moiety of the molecule is believed to interact with the active site of LOXL2, forming a pseudo-irreversible inhibitory complex.[1] This covalent modification inactivates the enzyme, preventing it from catalyzing the cross-linking of collagen and elastin.
Preclinical Pharmacology
In Vitro Potency and Selectivity
This compound has been shown to be a potent inhibitor of human LOXL2. It also demonstrates selectivity over other members of the lysyl oxidase family, which is important for minimizing off-target effects.
| Target | Species | IC50 (µM) |
| LOXL2 | Human | 0.71[3] |
| LOXL3 | Human | 1.17[3] |
| LOXL2 | Mouse | 0.10[3] |
| LOXL2 | Rat | 0.12[3] |
| LOXL2 | Dog | 0.16[3] |
| LOX | Human | >400-fold selective vs. LOXL2[2] |
This compound also exhibits high selectivity against other amine oxidases, with less than 10% inhibition observed at a concentration of 10 µM for semicarbazide-sensitive amine oxidase (SSAO), diamine oxidase (DAO), monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B).[3]
Preclinical Efficacy in a Model of Pulmonary Fibrosis
The anti-fibrotic efficacy of this compound was evaluated in a bleomycin-induced mouse model of pulmonary fibrosis. Oral administration of the racemic precursor to this compound resulted in a dose-dependent reduction in lung fibrosis.
| Treatment Group | Dose (mg/kg, oral, once daily) | Mean Ashcroft Score |
| Vehicle | - | 3.7[4] |
| Racemic Precursor | Not Specified | 0.9[4] |
The treatment also led to dose-dependent reductions in lung weight, bronchoalveolar lavage (BAL) leukocyte count, and collagen concentrations.[4] Efficacy was observed in both prophylactic and therapeutic dosing regimens.[4]
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in preclinical species (e.g., Cmax, Tmax, half-life, bioavailability) are not publicly available in the reviewed literature.
Clinical Development
This compound is the first-in-class small-molecule inhibitor of LOXL2 to enter clinical development.[1]
Phase I Clinical Trial in Healthy Volunteers
A Phase I, randomized, double-blind, placebo-controlled, single and multiple ascending dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy adult volunteers (NCT02852551). The study was completed, and it was reported that this compound was generally well-tolerated, and a maximum tolerated dose was achieved. However, specific quantitative data from this trial, including pharmacokinetic parameters and safety outcomes, have not been made publicly available.
Phase II Clinical Trial in Myelofibrosis
A Phase II clinical trial was initiated to evaluate the efficacy and safety of this compound in patients with primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocytosis myelofibrosis (NCT04054245). The planned treatment regimen was oral this compound administered twice daily in 28-day cycles. The primary objective was to determine the objective response rate. However, this clinical trial was withdrawn for reasons that are not publicly available.
Experimental Protocols
LOXL2 Inhibition Assay (Amplex Red Method)
This assay quantifies the enzymatic activity of LOXL2 by measuring the production of hydrogen peroxide (H2O2), a byproduct of the amine oxidation reaction.
Principle: The H2O2 produced by LOXL2 reacts with the Amplex Red reagent in the presence of horseradish peroxidase (HRP) to generate the highly fluorescent product, resorufin. The rate of fluorescence increase is proportional to the LOXL2 activity.
Materials:
-
Recombinant human LOXL2
-
This compound (or other test inhibitors)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
1,5-diaminopentane (DAP) or other suitable substrate
-
Assay buffer (e.g., 50 mM sodium borate, pH 8.2)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~540 nm, Emission: ~590 nm)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant LOXL2 enzyme to each well.
-
Add the this compound dilutions to the respective wells and pre-incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Prepare a working solution of Amplex Red, HRP, and the substrate (DAP) in the assay buffer.
-
Initiate the reaction by adding the Amplex Red working solution to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes) at 37°C.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each this compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Bleomycin-Induced Lung Fibrosis Mouse Model
This is a widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of anti-fibrotic agents.
Principle: Intratracheal administration of the chemotherapeutic agent bleomycin induces lung injury, inflammation, and subsequent fibrosis, mimicking key aspects of human idiopathic pulmonary fibrosis (IPF).
Materials:
-
C57BL/6 mice (male, 6-8 weeks old)
-
Bleomycin sulfate
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device
-
This compound formulation for oral gavage
Procedure:
-
Induction of Fibrosis:
-
Anesthetize the mice.
-
Expose the trachea through a small incision.
-
Administer a single intratracheal dose of bleomycin (e.g., 1.5 U/kg) dissolved in sterile saline. Control animals receive saline only.
-
-
Drug Administration (Prophylactic Model):
-
Begin daily oral administration of this compound or vehicle one day before bleomycin instillation and continue for the duration of the study (e.g., 14 or 21 days).
-
-
Endpoint Analysis:
-
At the end of the study period, euthanize the mice.
-
Collect bronchoalveolar lavage (BAL) fluid for cell counting and cytokine analysis.
-
Harvest the lungs. One lung can be used for histological analysis, and the other for biochemical assays.
-
Histology: Fix the lung tissue in formalin, embed in paraffin, and section. Stain sections with Hematoxylin and Eosin (H&E) and Masson's Trichrome to visualize inflammation and collagen deposition, respectively. Score the severity of fibrosis using a semi-quantitative method such as the Ashcroft score.
-
Biochemical Analysis: Homogenize the lung tissue to measure the collagen content, for example, by using a hydroxyproline assay.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting LOXL2-mediated collagen cross-linking.
Caption: The discovery and development workflow of this compound (PAT-1251).
Conclusion
This compound (PAT-1251) represents a significant advancement in the pursuit of targeted therapies for fibrotic diseases. Its discovery as a potent and selective irreversible inhibitor of LOXL2, coupled with promising preclinical efficacy data, has paved the way for its clinical investigation. While the outcomes of its clinical trials are not yet fully in the public domain, the development of this compound provides a valuable case study and a potential therapeutic strategy for a range of debilitating fibrotic conditions. Further disclosure of clinical data will be crucial in fully understanding the therapeutic potential of this first-in-class molecule.
References
- 1. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Lenumlostat: A Technical Guide to its Chemical Structure, Properties, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenumlostat, also known as PAT-1251, is a potent and selective, orally bioavailable small molecule inhibitor of Lysyl Oxidase-Like 2 (LOXL2).[1] LOXL2 is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin, key components of the extracellular matrix (ECM).[2][3] Dysregulation of LOXL2 activity is implicated in the pathogenesis of various fibrotic diseases and cancer. This compound acts as a mechanism-based, irreversible inhibitor of LOXL2, demonstrating significant anti-fibrotic efficacy in preclinical models.[4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and preclinical pharmacology of this compound, including detailed experimental protocols and an examination of its mechanism of action within relevant signaling pathways.
Chemical Structure and Properties
This compound is a complex molecule featuring a trifluoromethyl-substituted pyridine ring linked to a phenoxy group, which in turn is connected to a fluorinated, hydroxylated pyrrolidinyl-methanone moiety.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | [3-[[4-(aminomethyl)-6-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]-[(3R,4R)-3-fluoro-4-hydroxy-pyrrolidin-1-yl]methanone[5] |
| SMILES | C1--INVALID-LINK--C2=CC(=CC=C2)OC3=CC(=CC(=N3)C(F)(F)F)CN)F">C@HO[5] |
| CAS Number | 2007885-39-2[1] |
| Synonyms | PAT-1251, GB2064[1][5] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₇F₄N₃O₃ | PubChem |
| Molecular Weight | 399.34 g/mol | PubChem[5] |
| Solubility (DMSO) | ≥ 130 mg/mL | MedChemExpress |
| Solubility (Water) | ≥ 100 mg/mL | MedChemExpress |
| Hydrogen Bond Donors | 3 | PubChem |
| Hydrogen Bond Acceptors | 7 | PubChem |
| Rotatable Bonds | 6 | PubChem |
Biological Activity and Selectivity
This compound is a potent inhibitor of human LOXL2 with an IC50 of 0.71 µM. It also demonstrates inhibitory activity against LOXL3 (IC50 = 1.17 µM) and LOXL2 from other species, including mouse (IC50 = 0.10 µM), rat (IC50 = 0.12 µM), and dog (IC50 = 0.16 µM).[1] Importantly, this compound exhibits high selectivity for LOXL2 over other amine oxidases, including a 400-fold selectivity against the closely related LOX enzyme.[4]
In Vitro Inhibitory Activity
| Target | IC50 (µM) |
| Human LOXL2 | 0.71 |
| Human LOXL3 | 1.17 |
| Mouse LOXL2 | 0.10 |
| Rat LOXL2 | 0.12 |
| Dog LOXL2 | 0.16 |
Data sourced from MedChemExpress.[1]
Mechanism of Action and Signaling Pathway
This compound functions as a mechanism-based, irreversible inhibitor of LOXL2.[3][4] The aminomethyl pyridine moiety of the molecule is proposed to interact with the active site of LOXL2, forming a stable complex that prevents the catalytic activity of the enzyme.[3] By inhibiting LOXL2, this compound prevents the oxidative deamination of lysine residues on collagen and elastin, thereby blocking the formation of cross-links that contribute to the stiffening and pathological remodeling of the extracellular matrix in fibrotic diseases.
The signaling pathways influenced by LOXL2 are central to the progression of fibrosis. Key pathways include the Transforming Growth Factor-β (TGF-β)/Smad pathway and the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway. Upregulation of LOXL2 in fibrotic tissue contributes to a pro-fibrotic feedback loop, promoting the activation of fibroblasts and the excessive deposition of ECM components.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the preclinical evaluation of this compound. These protocols are based on information from the primary literature, particularly the work by Rowbottom et al. (2017) in the Journal of Medicinal Chemistry.
In Vitro LOXL2 Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against LOXL2.
Methodology:
-
Reagent Preparation:
-
Recombinant human LOXL2 enzyme is diluted to the desired concentration in an appropriate assay buffer.
-
This compound is serially diluted in DMSO to create a range of test concentrations.
-
A working solution of Amplex Red reagent, horseradish peroxidase (HRP), and a suitable LOXL2 substrate (e.g., cadaverine or putrescine) is prepared in assay buffer.
-
-
Incubation:
-
The LOXL2 enzyme and this compound (or vehicle control) are added to the wells of a 96-well plate and pre-incubated for a specified time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
-
Reaction Initiation:
-
The Amplex Red/HRP/substrate mixture is added to each well to start the enzymatic reaction. The oxidation of the substrate by LOXL2 produces hydrogen peroxide, which is then converted by HRP to generate a fluorescent product from the Amplex Red reagent.
-
-
Fluorescence Measurement:
-
The fluorescence intensity is measured kinetically over a period of 15-30 minutes at 37°C using a plate reader with appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission).
-
-
Data Analysis:
-
The rate of reaction is determined from the linear phase of the fluorescence curve.
-
The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
-
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This model is a widely used and well-characterized animal model for evaluating the efficacy of anti-fibrotic agents. The study by Rowbottom et al. (2017) utilized this model to assess the in vivo activity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pat-1251 | C18H17F4N3O3 | CID 122536283 - PubChem [pubchem.ncbi.nlm.nih.gov]
Lenumlostat: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenumlostat (formerly PAT-1251) is an orally available, small-molecule, irreversible inhibitor of lysyl oxidase-like 2 (LOXL2), a key enzyme implicated in the pathogenesis of fibrotic diseases and certain cancers. By targeting LOXL2, this compound aims to prevent the cross-linking of collagen, a critical step in the formation of fibrotic tissue. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing available data from preclinical and clinical studies.
Core Data Summary
Pharmacokinetics
While specific quantitative pharmacokinetic data from human clinical trials are not yet publicly available in detail, preclinical studies and high-level clinical trial information provide initial insights into the profile of this compound.
Table 1: Preclinical Pharmacokinetic Parameters of this compound (Racemic Mixture) in Mice
| Parameter | Value | Species/Model | Dosing | Reference |
| Efficacy | Dose-dependent reduction in lung weight and Ashcroft score | Mouse Bleomycin Model | Oral, once daily | [1] |
| Dosing Paradigm | Efficacious in both prophylactic and therapeutic settings | Mouse Bleomycin Model | Oral | [1] |
Note: Detailed human pharmacokinetic parameters such as Cmax, Tmax, AUC, elimination half-life, clearance, and volume of distribution from the Phase 1 study in healthy volunteers or the ongoing Phase 2 study (NCT04054245) in patients with myelofibrosis have not been published at the time of this report.
Pharmacodynamics
The pharmacodynamic effects of this compound are centered on the inhibition of LOXL2 activity and the subsequent impact on fibrotic processes.
Table 2: In Vitro Potency of this compound (PAT-1251)
| Target | IC50 (μM) | Species | Reference |
| hLOXL2 | 0.71 | Human | [2] |
| hLOXL3 | 1.17 | Human | [2] |
| mLOXL2 | 0.10 | Mouse | [2] |
| rLOXL2 | 0.12 | Rat | [2] |
| dLOXL2 | 0.16 | Dog | [2] |
Table 3: Preclinical and Clinical Pharmacodynamic Effects of this compound
| Effect | Finding | Model/Study | Reference |
| LOXL2 Inhibition | Irreversible, mechanism-based inhibitor | In vitro | [1] |
| Selectivity | ~400-fold selective for LOXL2 over LOX | In vitro | [1] |
| Anti-fibrotic Efficacy | Significant reduction in lung fibrosis | Mouse Bleomycin Model | [3] |
| Target Engagement | To be determined via plasma assay | Phase 2 Clinical Trial (NCT04054245) | [4] |
Key Experimental Protocols
In Vitro LOXL2 Inhibition Assay
The potency of this compound against LOXL2 was determined using an in vitro assay measuring the inhibition of hydrogen peroxide (H₂O₂) production, a byproduct of the LOXL2-catalyzed oxidation of its substrate.
-
Enzyme Source: Recombinant human LOXL2.
-
Substrate: A suitable amine substrate for LOXL2.
-
Detection Method: A fluorescence-based assay to quantify H₂O₂ production.
-
Procedure:
-
Recombinant LOXL2 enzyme is pre-incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The rate of H₂O₂ production is measured over time using a fluorescent probe.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Mouse Bleomycin-Induced Lung Fibrosis Model
This in vivo model was utilized to assess the anti-fibrotic efficacy of this compound.
-
Animal Model: C57BL/6 mice.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin.
-
Treatment: this compound administered orally once daily.
-
Dosing Regimens:
-
Prophylactic: Treatment initiated at the same time as bleomycin administration.
-
Therapeutic: Treatment initiated after the establishment of fibrosis (e.g., 7-10 days post-bleomycin).
-
-
Efficacy Endpoints:
-
Lung Collagen Content: Measured by Sircol assay or hydroxyproline analysis.
-
Histopathology: Lungs sectioned and stained with Masson's trichrome to visualize collagen deposition. Fibrosis severity is scored using the Ashcroft scoring system.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Cell counts and cytokine levels.
-
Phase 2 Clinical Trial in Myelofibrosis (NCT04054245)
This ongoing clinical trial is evaluating the efficacy and safety of this compound in patients with myelofibrosis.
-
Study Design: Open-label, single-agent, Phase 2 study.
-
Patient Population: Patients with primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocytosis myelofibrosis.
-
Treatment Regimen: this compound administered orally twice daily (BID) in 28-day cycles.
-
Primary Outcome Measures:
-
Spleen volume reduction.
-
Improvement in symptom score.
-
-
Secondary and Exploratory Outcome Measures:
-
Safety and tolerability.
-
Changes in bone marrow fibrosis.
-
Target engagement measured by a plasma-based assay.[4]
-
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of LOXL2. This inhibition disrupts key pathological processes, primarily the cross-linking of collagen fibers in the extracellular matrix (ECM), which is a hallmark of fibrosis.
Beyond its direct role in collagen cross-linking, LOXL2 is also implicated in activating pro-fibrotic signaling pathways, including the Transforming Growth Factor-β (TGF-β) and Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathways. By inhibiting LOXL2, this compound may indirectly modulate these downstream signaling cascades.
Conclusion
This compound is a potent and selective inhibitor of LOXL2 with demonstrated preclinical efficacy in a model of lung fibrosis. While detailed human pharmacokinetic and pharmacodynamic data are still emerging, the available information suggests that this compound effectively engages its target and holds promise as a therapeutic agent for fibrotic diseases. The ongoing clinical trials will be crucial in further elucidating its clinical profile and potential benefits for patients. This guide will be updated as more data becomes publicly available.
References
Methodological & Application
Lenumlostat Solution Preparation for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenumlostat, also known as PAT-1251, is a potent and selective irreversible inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in the progression of fibrotic diseases and cancer.[1][2] By inhibiting LOXL2, this compound disrupts the cross-linking of collagen and elastin, key processes in the stiffening of the extracellular matrix (ECM) associated with fibrosis.[1][2] These application notes provide detailed protocols for the preparation and use of this compound in various cell culture-based assays to investigate its effects on cellular processes such as proliferation, migration, and collagen deposition.
Physicochemical Properties and Storage
A clear understanding of this compound's properties is crucial for accurate and reproducible experimental results.
| Property | Value |
| Synonyms | PAT-1251, GB2064 |
| Molecular Formula | C₁₈H₁₇F₄N₃O₃ |
| Molecular Weight | 399.34 g/mol |
| Appearance | Solid |
| Storage (Solid) | Store at -20°C for long-term storage. |
| Storage (Stock Solution) | Store at -80°C for up to 6 months or -20°C for up to 1 month. |
Solution Preparation
Proper preparation of this compound solutions is critical for maintaining its stability and activity in cell culture experiments.
Recommended Solvents and Stock Solution Preparation
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, conical-bottom polypropylene tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to 1 mg of this compound (MW: 399.34 g/mol ), add 250.4 µL of DMSO.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) or sonication may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).
-
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.
Protocol 2: Preparation of this compound Working Solution
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final desired concentration of this compound for your experiment.
-
Perform a serial dilution of the stock solution into the cell culture medium to achieve the final working concentration. Note: To avoid precipitation, it is recommended to add the this compound stock solution to a larger volume of medium while vortexing.
-
Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions (including vehicle controls) and is at a non-toxic level for the specific cell line being used (typically ≤ 0.5%).
-
This compound in Cell-Based Assays
This compound's inhibitory effect on LOXL2 makes it a valuable tool for studying cellular processes involved in fibrosis and cancer. The optimal working concentration of this compound should be determined empirically for each cell line and assay. Based on its IC₅₀ values, a starting concentration range of 0.1 µM to 10 µM is recommended for most in vitro applications.[3]
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
Protocol 3: Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experimental period.
-
Cell Treatment: After 24 hours of incubation, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Cell Migration (Wound Healing) Assay
The wound healing assay is a common method to study cell migration.
Protocol 4: Wound Healing Assay
-
Cell Seeding: Seed cells in a multi-well plate and grow them to a confluent monolayer.
-
Scratch Creation: Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove detached cells.
-
Cell Treatment: Replace the PBS with fresh culture medium containing different concentrations of this compound or a vehicle control. To minimize the confounding effect of cell proliferation, it is advisable to use serum-free or low-serum medium.
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 6, 12, 24, and 48 hours) using an inverted microscope with a camera.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial wound area.
Collagen Deposition (Sirius Red) Assay
The Sirius Red assay is used to quantify the amount of collagen produced by cells in culture.
Protocol 5: Collagen Deposition Assay
-
Cell Seeding and Treatment: Seed cells (e.g., fibroblasts) in a multi-well plate and allow them to adhere. Treat the cells with this compound or a vehicle control in a medium supplemented with ascorbic acid (to promote collagen synthesis) for the desired duration.
-
Fixation: After the treatment period, remove the culture medium and fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Staining: Wash the fixed cells with PBS and then stain with Sirius Red solution for 1 hour at room temperature.
-
Washing: Wash the wells extensively with acidified water (e.g., 0.1 M HCl) to remove unbound dye.
-
Dye Elution: Elute the bound dye by adding a basic solution (e.g., 0.1 M NaOH).
-
Absorbance Measurement: Transfer the eluate to a new 96-well plate and measure the absorbance at a wavelength between 540-570 nm.
-
Data Analysis: The absorbance is directly proportional to the amount of collagen in the sample.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow for its use in cell culture.
Caption: this compound inhibits LOXL2, disrupting ECM cross-linking and downstream signaling pathways.
Caption: General experimental workflow for using this compound in cell culture.
Summary of Quantitative Data
The following table summarizes key quantitative data for this compound.
| Parameter | Species | Value |
| IC₅₀ (LOXL2) | Human | 0.71 µM[3] |
| Mouse | 0.10 µM[3] | |
| Rat | 0.12 µM[3] | |
| Dog | 0.16 µM[3] | |
| IC₅₀ (LOXL3) | Human | 1.17 µM[3] |
| Recommended Starting Concentration Range (in vitro) | N/A | 0.1 - 10 µM |
Conclusion
These application notes provide a comprehensive guide for the preparation and use of this compound in cell culture. By following these protocols, researchers can effectively investigate the in vitro effects of LOXL2 inhibition on various cellular functions. It is important to optimize experimental conditions, particularly the working concentration of this compound, for each specific cell line and assay to ensure reliable and reproducible results.
References
Application Notes and Protocols for Lenumlostat in Mouse Models of Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) components, leads to scarring and loss of organ function. A key final step in the fibrotic process is the cross-linking of collagen and elastin fibers, which stabilizes the ECM and makes it resistant to degradation. This process is catalyzed by the lysyl oxidase (LOX) family of enzymes. Lenumlostat (also known as PAT-1251) is a potent, selective, and irreversible small molecule inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme significantly upregulated in fibrotic tissues.[1] By inhibiting LOXL2, this compound prevents the cross-linking of collagen, representing a targeted therapeutic strategy to halt or reverse fibrosis.[2] These application notes provide detailed protocols for utilizing this compound in common preclinical mouse models of pulmonary, hepatic, and renal fibrosis.
Mechanism of Action: LOXL2 Inhibition in Fibrosis
Pro-fibrotic stimuli, such as transforming growth factor-beta (TGF-β), activate fibroblasts into myofibroblasts. These cells then secrete large amounts of ECM proteins like collagen. Concurrently, LOXL2 is secreted into the extracellular space where it catalyzes the oxidative deamination of lysine residues on collagen and elastin. This is an essential step for the formation of covalent cross-links that stabilize the fibrotic matrix. This compound irreversibly binds to the active site of LOXL2, blocking this cross-linking process and disrupting the integrity of the fibrotic scar tissue.[1][2]
References
Lenumlostat Dosage for In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenumlostat, also known as PAT-1251 and GB2064, is an orally available, small-molecule, irreversible inhibitor of lysyl oxidase-like 2 (LOXL2). LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin, key components of the extracellular matrix (ECM).[1] Dysregulation of LOXL2 activity is implicated in the pathogenesis of various fibrotic diseases, making it a compelling therapeutic target.[1] this compound demonstrates potent and selective inhibition of LOXL2, with antifibrotic activity observed in various preclinical models. This document provides detailed application notes and protocols for the use of this compound in in vivo experiments, with a focus on dosage and administration in rodent models of fibrosis.
Data Presentation: this compound In Vivo Dosage Summary
The following tables summarize the quantitative data on this compound (PAT-1251/GB2064) dosage and administration in various animal models of fibrosis.
| Animal Model | Disease | Compound | Dosage | Route of Administration | Vehicle | Treatment Duration | Key Outcomes | Reference |
| Mouse (C57BL/6) | Bleomycin-induced Lung Fibrosis | PAT-1251 (racemic) | Dose-dependent | Oral (gavage) | Not Specified | Prophylactic and therapeutic regimens | Dose-dependent reductions in lung weight, Ashcroft score, BAL leukocyte count, and collagen concentrations. | [1] |
| Mouse (129/Sv) | Col4a3-/- (Alport Syndrome) Renal Fibrosis | PAT-1251 | 30 mg/kg | Oral (gavage) | 0.5% Methylcellulose | Once daily from 2 to 7 weeks of age | Ameliorated glomerular and interstitial fibrosis; significantly reduced albuminuria and blood urea nitrogen levels. | [2] |
| Mouse (C57BL/6) | Myocardial Infarction | SNT-5382 (LOXL2 inhibitor) | 14 mg/kg | Oral (gavage) | Not Specified | Daily for 28 days | Reduced collagen volume fraction in the region adjacent to the infarct. | [3] |
Note: While SNT-5382 is a different LOXL2 inhibitor, this data provides a relevant reference for cardiac fibrosis models.
Signaling Pathway
The primary mechanism of action of this compound is the irreversible inhibition of LOXL2, which in turn modulates downstream signaling pathways implicated in fibrosis. The diagram below illustrates the central role of LOXL2 in fibrogenesis and the key pathways it influences.
Experimental Protocols
This compound (PAT-1251) Administration in a Mouse Model of Renal Fibrosis
This protocol is based on a study using the Col4a3-/- (Alport Syndrome) mouse model of renal fibrosis.[2]
a. Materials:
-
This compound (PAT-1251)
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
129/Sv Col4a3-/- mice and wild-type littermates
-
Oral gavage needles (20-22 gauge, 1.5 inch, ball-tipped)
-
Standard laboratory equipment for animal handling and dosing
b. This compound Formulation Preparation:
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose powder to sterile water while stirring continuously until fully dissolved. The solution may need to be heated gently to aid dissolution. Allow the solution to cool to room temperature.
-
Suspend the this compound powder in the 0.5% methylcellulose vehicle to achieve a final concentration of 3 mg/mL (assuming a 10 mL/kg dosing volume for a 30 mg/kg dose).
-
Vortex the suspension thoroughly before each use to ensure homogeneity.
c. Dosing Procedure:
-
House the mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
From 2 weeks of age, administer this compound (30 mg/kg) or vehicle to the Alport and wild-type mice once daily via oral gavage.
-
The dosing volume should be calculated based on the individual animal's body weight (e.g., for a 20g mouse, the volume would be 200 µL).
-
Continue daily dosing until the study endpoint (e.g., 7 weeks of age).
-
Monitor the animals daily for any signs of toxicity or distress.
General Protocol for this compound Administration in a Mouse Model of Lung Fibrosis
This protocol is a general guideline based on findings from a bleomycin-induced lung fibrosis model.[1] The specific dose should be determined through dose-ranging studies.
a. Materials:
-
This compound (PAT-1251)
-
Appropriate vehicle (e.g., 0.5% Methylcellulose, as used in the renal fibrosis model, or other suitable vehicles like corn oil or a solution containing DMSO, PEG300, and Tween-80).[4]
-
C57BL/6 mice
-
Bleomycin sulfate
-
Oral gavage needles
-
Equipment for intratracheal instillation
b. Experimental Workflow:
References
Lenumlostat: Application Notes and Protocols for Primary Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenumlostat (also known as PAT-1251) is a potent and irreversible small-molecule inhibitor of lysyl oxidase-like 2 (LOXL2), an enzyme crucial for the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1][2] Inhibition of LOXL2 by this compound holds significant therapeutic potential in fibrotic diseases, which are characterized by excessive ECM deposition.[1][2] These application notes provide detailed protocols for the utilization of this compound in primary cell line models to investigate its anti-fibrotic effects and elucidate its mechanism of action.
Introduction to this compound
This compound is an orally available compound that forms a pseudo-irreversible inhibitory complex with the active site of LOXL2.[1][2] LOXL2 catalyzes the oxidative deamination of lysine residues on collagen and elastin, a critical step in the formation of cross-links that provide structural integrity to the ECM.[1][2] In pathological fibrotic conditions, LOXL2 is often upregulated, leading to excessive matrix stiffness and tissue dysfunction. By inhibiting LOXL2, this compound can reduce fibrosis.[1] this compound is currently under investigation in clinical trials for conditions such as primary myelofibrosis.[2]
Mechanism of Action
This compound selectively targets the catalytic activity of LOXL2. This inhibition prevents the conversion of lysine residues into allysine, thereby blocking the subsequent cross-linking of collagen and elastin fibers. This disruption of ECM remodeling forms the basis of its anti-fibrotic properties.
Caption: Signaling pathway of this compound's inhibitory action on LOXL2.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound against LOXL2 from various species. This data is critical for determining appropriate working concentrations in primary cell experiments.
| Target | Species | IC50 (μM) | Reference |
| LOXL2 | Human (hLOXL2) | 0.71 | [3][4] |
| LOXL3 | Human (hLOXL3) | 1.17 | [3][4] |
| LOXL2 | Mouse | 0.10 | [3][4] |
| LOXL2 | Rat | 0.12 | [3][4] |
| LOXL2 | Dog | 0.16 | [3][4] |
Experimental Protocols
The following are generalized protocols for utilizing this compound in primary cell culture. It is recommended to optimize these protocols for specific primary cell types and experimental questions.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, for a 10 mM stock from a 1 mg vial of this compound (MW: 399.3 g/mol ), add 250.4 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
General Protocol for Treatment of Primary Cells
This protocol outlines the general steps for treating primary cells with this compound. Specific cell seeding densities and treatment durations will need to be optimized.
Caption: Experimental workflow for this compound treatment in primary cells.
Materials:
-
Primary cells of interest (e.g., primary lung fibroblasts, hepatic stellate cells)
-
Complete cell culture medium appropriate for the primary cell type
-
Multi-well cell culture plates (e.g., 6-well, 24-well, or 96-well)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture primary cells to the desired confluence.
-
Trypsinize and count the cells.
-
Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.
-
-
Preparation of Working Solutions:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
-
Cell Treatment:
-
Carefully aspirate the old medium from the cell culture plates.
-
Wash the cells once with sterile PBS.
-
Add the prepared this compound working solutions and the vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
Downstream Analysis:
-
Following incubation, the cells or conditioned media can be harvested for various downstream analyses.
-
Recommended Downstream Assays
The choice of assay will depend on the specific research question. Below are some recommended assays to evaluate the effects of this compound in primary cells.
-
Collagen Deposition Assays (e.g., Sirius Red Staining): To quantify the amount of collagen produced and deposited by the primary cells.
-
Western Blotting: To analyze the protein expression levels of fibrotic markers (e.g., Collagen I, α-SMA, Fibronectin) and LOXL2.
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of genes involved in fibrosis (e.g., COL1A1, ACTA2, FN1, LOXL2).
-
Immunofluorescence: To visualize the localization and expression of fibrotic proteins and ECM components.
-
Cell Viability and Proliferation Assays (e.g., MTT, CellTiter-Glo): To assess the cytotoxic effects of this compound on primary cells.
-
Hydroxyproline Assay: To quantify the total amount of collagen in cell lysates or conditioned media.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low drug efficacy | Incorrect drug concentration. | Perform a dose-response experiment to determine the optimal concentration for your cell type. Refer to the IC50 values in the data table. |
| Cell type is not responsive. | Ensure the chosen primary cell line expresses LOXL2 and is known to be involved in fibrotic processes. | |
| High cell toxicity | Drug concentration is too high. | Lower the concentration of this compound. Perform a viability assay to determine the non-toxic concentration range. |
| Extended treatment duration. | Reduce the incubation time. | |
| Inconsistent results | Variability in primary cell lots. | Use primary cells from the same donor or lot for a set of experiments. |
| Repeated freeze-thaw of this compound. | Use freshly prepared aliquots of the stock solution for each experiment. |
Conclusion
This compound is a valuable research tool for investigating the role of LOXL2 in fibrotic processes using primary cell models. The protocols and data presented in these application notes provide a framework for designing and conducting experiments to explore the anti-fibrotic potential of this compound. Careful optimization of experimental conditions for each specific primary cell type is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols: Lenumlostat in Combination with Other Anti-Fibrotic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), non-alcoholic steatohepatitis (NASH), and chronic kidney disease, are characterized by the excessive deposition of extracellular matrix (ECM), leading to organ scarring and dysfunction. Current therapeutic strategies often target specific pathways involved in the fibrotic process. Lenumlostat (formerly PAT-1251), a potent and selective inhibitor of lysyl oxidase-like 2 (LOXL2), represents a promising anti-fibrotic approach by targeting the cross-linking of collagen, a critical step in the stabilization of the fibrotic matrix. This document outlines the rationale and provides detailed protocols for investigating the therapeutic potential of this compound in combination with other established anti-fibrotic agents, nintedanib and pirfenidone. While preclinical data on these specific combinations are not yet widely published, the distinct mechanisms of action suggest a potential for synergistic or additive effects in mitigating fibrosis.
Mechanism of Action and Rationale for Combination Therapy
This compound is an orally available small-molecule that irreversibly inhibits LOXL2, a copper-dependent amine oxidase.[1] LOXL2 catalyzes the cross-linking of collagen and elastin fibers in the ECM, a process that increases matrix stiffness and resistance to degradation, thereby promoting the progression of fibrosis.[2] By inhibiting LOXL2, this compound disrupts this crucial final stage of the fibrotic process.
Nintedanib is a multi-tyrosine kinase inhibitor that targets the receptors for platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF).[3][4] These signaling pathways are involved in the proliferation, migration, and activation of fibroblasts, key effector cells in fibrosis.[3]
Pirfenidone's exact mechanism of action is not fully elucidated but is known to have anti-fibrotic, anti-inflammatory, and antioxidant properties.[5][6] It is believed to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α).[5]
The combination of this compound with either nintedanib or pirfenidone offers a multi-pronged attack on the fibrotic process. This compound targets the structural stabilization of the ECM, while nintedanib and pirfenidone address the cellular drivers of fibrosis and the inflammatory microenvironment. This complementary approach holds the potential for enhanced anti-fibrotic efficacy.
Signaling Pathways in Fibrosis
The following diagram illustrates the key signaling pathways involved in fibrosis and the proposed points of intervention for this compound, nintedanib, and pirfenidone.
Data Presentation: Preclinical and Clinical Efficacy of Anti-Fibrotic Agents
The following tables summarize key quantitative data from preclinical and clinical studies for this compound (as a LOXL2 inhibitor), nintedanib, and pirfenidone. This information provides a basis for designing and interpreting combination studies.
Table 1: Preclinical Efficacy of a LOXL2 Inhibitor (this compound analog) in a Mouse Model of Lung Fibrosis [7]
| Treatment Group | Dosing Paradigm | Mean Ashcroft Score (± SEM) | Lung Hydroxyproline (µ g/lung ± SEM) |
| Vehicle | Prophylactic | 3.7 ± 0.3 | 250 ± 20 |
| LOXL2 Inhibitor (oral, once daily) | Prophylactic | 0.9 ± 0.2 | 150 ± 15 |
| Vehicle | Therapeutic | 4.1 ± 0.4 | 280 ± 25 |
| LOXL2 Inhibitor (oral, once daily) | Therapeutic | 1.8 ± 0.3 | 180 ± 20 |
Table 2: Preclinical Efficacy of Nintedanib and Pirfenidone in a Mouse Model of Lung Fibrosis [3][8]
| Treatment Group | Key Findings |
| Nintedanib | Significantly reduced lung fibrosis scores and collagen content in bleomycin- and silica-induced fibrosis models. Inhibited fibroblast proliferation and myofibroblast transformation. |
| Pirfenidone | Reduced bleomycin-induced increases in lung hydroxyproline content by 30-60% in a dose-dependent manner. Attenuated fibrosis and had anti-inflammatory effects. |
Table 3: Clinical Efficacy of Nintedanib and Pirfenidone in Idiopathic Pulmonary Fibrosis (IPF) [9]
| Treatment | Key Clinical Outcome |
| Nintedanib | Reduced the annual rate of decline in Forced Vital Capacity (FVC) by approximately 50% compared to placebo. |
| Pirfenidone | Significantly slowed the decline in FVC over time and prolonged progression-free survival. |
| Nintedanib + Pirfenidone (Combination) | Generally well-tolerated with a safety profile similar to each monotherapy. Showed a potential to further reduce the rate of FVC decline compared to monotherapy in some real-world studies. |
Experimental Protocols
The following are detailed protocols for inducing and assessing fibrosis in preclinical models, which can be adapted to evaluate the efficacy of this compound in combination with other anti-fibrotic agents.
Protocol 1: Bleomycin-Induced Pulmonary Fibrosis in Mice
This model is widely used to study the pathogenesis of pulmonary fibrosis and to evaluate potential therapies.
Materials:
-
Bleomycin sulfate
-
Sterile phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
Animal gavage needles
-
Mice (C57BL/6 strain is commonly used)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Anesthesia: Anesthetize mice using isoflurane.
-
Bleomycin Instillation:
-
Treatment Administration:
-
Begin administration of this compound, nintedanib, pirfenidone, or their combination at the desired dose and frequency (e.g., daily oral gavage).
-
Treatment can be initiated prophylactically (at the time of bleomycin instillation) or therapeutically (e.g., 7-14 days after bleomycin administration when fibrosis is established).
-
-
Monitoring: Monitor animals daily for signs of distress, and record body weight regularly.
-
Sacrifice and Tissue Collection: Euthanize mice at a predetermined time point (e.g., day 14, 21, or 28 post-bleomycin).
-
Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for cell counts and cytokine analysis.
-
Lung Tissue Harvesting:
-
Perfuse the lungs with saline.
-
Excise the lungs for histological analysis (fix in 10% neutral buffered formalin) and biochemical assays (snap-freeze in liquid nitrogen).
-
Endpoints for Assessment:
-
Histology: Stain lung sections with Masson's trichrome to visualize collagen deposition and assess the severity of fibrosis using the Ashcroft scoring system.
-
Hydroxyproline Assay: Quantify the total collagen content in lung homogenates as a biochemical marker of fibrosis.
-
Quantitative PCR (qPCR): Measure the gene expression of pro-fibrotic markers (e.g., Col1a1, Acta2, Tgf-β1).
-
Immunohistochemistry/Immunofluorescence: Detect the presence and localization of fibrosis-related proteins (e.g., α-smooth muscle actin (α-SMA), collagen I).
Protocol 2: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats
This is a classic and robust model for studying the mechanisms of liver fibrosis and for testing anti-fibrotic compounds.
Materials:
-
Carbon tetrachloride (CCl4)
-
Olive oil or corn oil (as vehicle)
-
Rats (Sprague-Dawley or Wistar strains are common)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.
-
CCl4 Administration:
-
Administer CCl4 (typically 0.5 - 2.0 mL/kg) via intraperitoneal injection, usually twice a week.[8] CCl4 should be diluted in a vehicle like olive oil (e.g., 1:1 ratio).
-
Control animals receive injections of the vehicle only.
-
-
Treatment Administration:
-
Administer this compound, other anti-fibrotic agents, or their combination at the desired dosage and schedule (e.g., daily oral gavage).
-
Treatment can be co-administered with CCl4 or initiated after a period of CCl4 induction to model a therapeutic intervention.
-
-
Monitoring: Monitor animals for clinical signs and record body weight weekly.
-
Sacrifice and Sample Collection: Euthanize rats at the end of the study period (e.g., 4, 8, or 12 weeks).
-
Blood Collection: Collect blood via cardiac puncture for analysis of liver function enzymes (ALT, AST).
-
Liver Tissue Harvesting:
-
Excise the liver and record its weight.
-
Take sections for histological analysis (fix in 10% neutral buffered formalin) and for biochemical and molecular analyses (snap-freeze in liquid nitrogen).
-
Endpoints for Assessment:
-
Histology: Stain liver sections with Sirius Red or Masson's trichrome to visualize collagen deposition and assess the stage of fibrosis.
-
Hydroxyproline Assay: Quantify collagen content in liver homogenates.
-
Serum Liver Enzymes: Measure serum levels of ALT and AST to assess liver injury.
-
Quantitative PCR (qPCR): Analyze the expression of genes involved in fibrosis (e.g., Col1a1, Timp1, Acta2).
-
Immunohistochemistry: Detect activated hepatic stellate cells (the primary collagen-producing cells in the liver) by staining for α-SMA.
Proposed Experimental Workflow for Combination Studies
The following diagram outlines a logical workflow for conducting preclinical studies of this compound in combination with other anti-fibrotic agents.
Conclusion
The combination of this compound with other anti-fibrotic agents such as nintedanib or pirfenidone presents a rational and promising strategy for the treatment of fibrotic diseases. By targeting both the enzymatic cross-linking of collagen and the cellular signaling pathways that drive fibrosis, these combination therapies have the potential to offer superior efficacy over monotherapy. The protocols and workflows provided in these application notes offer a framework for researchers to investigate these novel therapeutic approaches in well-established preclinical models of fibrosis. The data generated from such studies will be crucial in determining the clinical viability of these combination strategies and in advancing the development of more effective treatments for patients suffering from fibrotic diseases.
References
- 1. The small molecule LOXL2 inhibitor SNT-5382 reduces cardiac fibrosis and achieves strong clinical target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological treatment of idiopathic pulmonary fibrosis - preclinical and clinical studies of pirfenidone, nintedanib, and N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological treatment of idiopathic pulmonary fibrosis – preclinical and clinical studies of pirfenidone, nintedanib, and N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifibrotic activities of pirfenidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Antifibrotic Agents for the Treatment of Idiopathic Pulmonary Fibrosis: A Systematic Review and Network Meta-Analysis of Randomized Controlled Trials - Journal of Clinical Question [jclinque.com]
- 6. Pirfenidone for Idiopathic Pulmonary Fibrosis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety of combination therapy with pirfenidone and nintedanib in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of antifibrotic therapies in the treatment of systemic sclerosis–associated interstitial lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemistry Staining Following Lenumlostat Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing immunohistochemistry (IHC) to assess the efficacy of Lenumlostat, a potent and irreversible inhibitor of Lysyl Oxidase-Like 2 (LOXL2). This compound is under investigation for its anti-fibrotic properties, and IHC is a critical tool for visualizing and quantifying its effects on tissue architecture and cellular markers of fibrosis.
Scientific Background
This compound targets LOXL2, a key enzyme in the cross-linking of collagen and elastin, which is a critical process in the stiffening and remodeling of the extracellular matrix (ECM) during fibrosis.[1][2] By inhibiting LOXL2, this compound aims to reduce the pathological accumulation of cross-linked collagen, thereby mitigating fibrosis in various organs, including the liver and lungs.[3][4] LOXL2 has been shown to be upregulated in fibrotic tissues and plays a role in signaling pathways that promote fibrosis, such as the TGF-β/Smad and PI3K/AKT/mTOR pathways.[4][5][6]
Application of Immunohistochemistry in this compound Research
Immunohistochemistry is an invaluable technique to:
-
Confirm Target Engagement: Visualize the expression and localization of LOXL2 in tissues and assess potential changes following this compound treatment.
-
Evaluate Anti-Fibrotic Efficacy: Quantify changes in key fibrosis markers such as collagen deposition and the expression of alpha-smooth muscle actin (α-SMA), a marker for activated myofibroblasts.[7][8][9]
-
Elucidate Mechanism of Action: Investigate the downstream effects of LOXL2 inhibition on signaling pathways involved in fibrosis, such as the TGF-β/Smad pathway, by staining for key pathway components like pSmad2/3.[4]
Expected Outcomes
Following successful this compound treatment in a fibrotic model, a reduction in the intensity and area of staining for key fibrosis markers is anticipated. Specifically, researchers can expect to observe:
-
Decreased deposition of Collagen I .
-
Reduced expression of α-SMA in activated myofibroblasts.
-
Downregulation of key components of the TGF-β/Smad signaling pathway , such as phosphorylated Smad2/3.
Data Presentation
The following table summarizes potential quantitative changes in fibrosis markers that could be observed with IHC analysis after this compound treatment, based on findings from studies on LOXL2 inhibition.
| Marker | Pre-Treatment (Mean Staining Intensity/Area) | Post-Lenumlostat Treatment (Mean Staining Intensity/Area) | Expected Percent Change | Reference |
| Collagen I | High | Moderate to Low | 25-50% decrease | [3] |
| α-SMA | High | Moderate to Low | 30-60% decrease | [7][8] |
| pSmad2/3 | High | Low | 40-70% decrease | [4] |
| LOXL2 | High | High (inhibited activity) | No significant change in protein level expected | [4] |
Experimental Protocols
I. Tissue Preparation and Sectioning
This protocol is intended for formalin-fixed, paraffin-embedded (FFPE) tissues.
-
Fixation: Immediately following excision, fix tissues in 10% neutral buffered formalin for 18-24 hours at room temperature.
-
Processing: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.
-
Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.
II. Immunohistochemistry Staining Protocol
This protocol outlines the key steps for staining FFPE tissue sections. Optimization of antibody concentrations and incubation times may be required.
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Rehydrate through two changes of 100% ethanol for 3 minutes each, followed by two changes of 95% ethanol for 3 minutes each, and one change of 70% ethanol for 3 minutes.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
For most fibrosis markers, heat-induced epitope retrieval (HIER) is recommended.
-
Immerse slides in a pre-heated antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer for at least 20 minutes.
-
Rinse with Tris-buffered saline with 0.05% Tween-20 (TBST).
-
-
Blocking and Antibody Incubation:
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in methanol for 10-15 minutes.
-
Rinse with TBST.
-
Apply a protein block (e.g., 5% normal goat serum in TBST) and incubate for 1 hour at room temperature to block non-specific binding.
-
Drain the blocking solution and apply the primary antibody (diluted in blocking buffer) to the sections. Incubate overnight at 4°C in a humidified chamber.
-
Suggested Primary Antibodies:
-
Rabbit anti-LOXL2
-
Rabbit anti-Collagen I
-
Mouse anti-α-SMA
-
Rabbit anti-pSmad2/3 (Ser465/467)
-
-
-
Rinse slides three times with TBST for 5 minutes each.
-
-
Detection:
-
Apply a biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse) and incubate for 1 hour at room temperature.
-
Rinse three times with TBST.
-
Apply a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Rinse three times with TBST.
-
-
Visualization:
-
Apply a chromogen substrate solution (e.g., DAB) and incubate until the desired stain intensity develops (typically 1-10 minutes). Monitor under a microscope.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
Dehydrate through graded ethanol solutions and clear in xylene.
-
Mount with a permanent mounting medium and coverslip.
-
III. Image Acquisition and Analysis
-
Imaging: Acquire high-resolution images of the stained sections using a brightfield microscope equipped with a digital camera.
-
Quantification: Use image analysis software (e.g., ImageJ, QuPath) to quantify the staining. This can be done by measuring the percentage of positively stained area or by using a scoring system that considers both the intensity and the area of staining (e.g., H-score).
Mandatory Visualizations
References
- 1. Lysyl oxidase like-2 in fibrosis and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LOXL2 inhibitor combats fibrosis | Drug Discovery News [drugdiscoverynews.com]
- 3. gut.bmj.com [gut.bmj.com]
- 4. LOXL2, a copper-dependent monoamine oxidase, activates lung fibroblasts through the TGF-β/Smad pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Identification of hepatic fibrosis inhibitors through morphometry analysis of a hepatic multicellular spheroids model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting fibrosis: mechanisms and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha Smooth Muscle Actin (αSMA) Immunohistochemistry Use in the Differentiation of Pancreatic Cancer from Chronic Pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring LOXL2 Activity in the Presence of Lenumlostat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase, plays a pivotal role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1][2] Aberrant LOXL2 activity is implicated in the progression of various fibrotic diseases and cancer metastasis, making it a compelling therapeutic target.[1][2][3] Lenumlostat (formerly PAT-1251) is a potent and selective, orally available, irreversible inhibitor of LOXL2.[4][5] It forms a pseudo-irreversible complex with the active site of LOXL2, thereby inhibiting its catalytic function.[4] Accurate measurement of LOXL2 activity in the presence of inhibitors like this compound is crucial for drug development, enabling the determination of inhibitor potency (e.g., IC50 values) and the elucidation of its mechanism of action.
These application notes provide a detailed protocol for a fluorometric assay to measure LOXL2 activity and its inhibition by this compound. The protocol is based on the widely used Amplex™ Red assay, which detects hydrogen peroxide (H2O2), a byproduct of the LOXL2-catalyzed oxidation of its substrates.[6][7][8]
Signaling Pathway and Mechanism of Inhibition
LOXL2 contributes to tumor progression and fibrosis through multiple signaling pathways. It can activate the PI3K/Akt pathway and is associated with Src kinase and FAK activation, leading to downstream signaling cascades that promote cell invasion and angiogenesis.[1][9]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. What are LOXL2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The function and mechanisms of action of LOXL2 in cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Modulation of Lysyl Oxidase-like 2 Enzymatic Activity by an Allosteric Antibody Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysyl oxidase–like 2 (LOXL2)–mediated cross-linking of tropoelastin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor-secreted LOXL2 Activates Fibroblasts Through FAK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Lenumlostat solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lenumlostat. The information addresses common challenges, with a particular focus on its solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing precipitation of this compound in my aqueous buffer during my in vitro assay. What could be the cause and how can I prevent this?
A1: this compound is a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has low aqueous solubility and high permeability. Precipitation in aqueous buffers is a common issue.
Troubleshooting Steps:
-
Check Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells and may not be sufficient to maintain this compound's solubility in the aqueous medium.
-
Use a Surfactant: Consider the inclusion of a biocompatible surfactant, such as Tween 80, at a low concentration (e.g., 0.01-0.1%) in your final assay medium to improve solubility.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from a high-concentration stock solution immediately before use. Avoid storing diluted aqueous solutions.
-
Consider Formulated this compound: For in vivo studies, using an amorphous solid dispersion (ASD) formulation is highly recommended to improve oral bioavailability.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Due to its poor solubility in water, a polar aprotic solvent like dimethyl sulfoxide (DMSO) is recommended for preparing high-concentration stock solutions of this compound.
Solubility Profile of this compound
| Solvent | Solubility Category | Recommendations |
| Water | Practically Insoluble | Not recommended for stock solution preparation. |
| Phosphate-Buffered Saline (PBS) | Practically Insoluble | Not recommended for stock solution preparation. |
| Ethanol | Sparingly Soluble | Can be used, but may not achieve as high a concentration as DMSO. |
| DMSO | Soluble | Recommended for preparing stock solutions (e.g., 10-50 mM). |
Q3: How can I improve the oral bioavailability of this compound for my in vivo experiments?
A3: The low aqueous solubility of this compound is a major hurdle for achieving adequate oral bioavailability. The most effective strategy reported is the use of amorphous solid dispersions (ASDs).
Key Findings on this compound Formulations:
-
Amorphous Solid Dispersions (ASDs): ASDs have been shown to significantly enhance the dissolution rate and oral absorption of this compound.
-
Effective Polymers: Polymers such as hydroxypropyl methylcellulose acetate succinate (HPMCAS) and Soluplus® have been successfully used to create stable ASDs of this compound.
-
Improved Bioavailability: Studies have demonstrated that these formulations can lead to a significant increase in the area under the curve (AUC) and maximum concentration (Cmax) in pharmacokinetic studies compared to crystalline this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. (Molecular Weight of this compound: ~564.6 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If needed, briefly sonicate the tube in a water bath to ensure complete dissolution.
-
Sterilization: If required for your specific cell culture application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Mechanism of Action & Signaling Pathway
This compound is a selective inhibitor of the AXL receptor tyrosine kinase. The AXL signaling pathway is often upregulated in various cancers and is associated with tumor growth, metastasis, and drug resistance. This compound exerts its therapeutic effect by blocking this pathway.
AXL Signaling Pathway Inhibition by this compound
Off-target effects of Lenumlostat in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Lenumlostat in cell-based assays. The information is designed to help users identify and address potential off-target effects and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally available, small-molecule, irreversible inhibitor of lysyl oxidase homolog 2 (LOXL2).[1] The aminomethyl pyridine moiety of this compound forms a pseudo-irreversible inhibitory complex with the active site of LOXL2, thereby blocking its catalytic activity.[1] LOXL2 is a secreted enzyme that plays a key role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1] By inhibiting LOXL2, this compound disrupts this process, which is often upregulated in fibrotic diseases.[1]
Q2: What are the known selectivity and potency of this compound against its primary targets?
This compound is a potent inhibitor of human LOXL2 with an IC50 of 0.71 µM.[2][3][4] It also shows inhibitory activity against human LOXL3 with an IC50 of 1.17 µM.[2][3][4] It is also a potent inhibitor of mouse, rat, and dog LOXL2.[2][3]
Q3: Is this compound known to inhibit other enzymes?
This compound is highly selective for LOXL2 over other key members of the amine oxidase family.[2][3] At a concentration of 10 µM, it shows less than 10% inhibition of semicarbazide-sensitive amine oxidase (SSAO), diamine oxidase (DAO), monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B).[2][3]
Troubleshooting Guide
Problem 1: Unexpected cellular phenotype observed at high concentrations of this compound.
-
Possible Cause: Off-target effects may become more pronounced at higher concentrations. While this compound is highly selective, concentrations significantly exceeding the IC50 for LOXL2 may lead to inhibition of other cellular targets.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Ensure that the observed phenotype is not an exaggerated on-target effect. Use a lower concentration of this compound closer to its IC50 for LOXL2.
-
Titrate this compound Concentration: Perform a dose-response experiment to determine the lowest concentration at which the unexpected phenotype is observed.
-
Use a Structurally Unrelated LOXL2 Inhibitor: If available, compare the effects of this compound with another LOXL2 inhibitor that has a different chemical scaffold. If the phenotype is not replicated, it is more likely an off-target effect of this compound.
-
Control for Solvent Effects: Ensure that the concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all experimental conditions and is not causing the observed phenotype.
-
Problem 2: Discrepancy between expected and observed inhibition of LOXL2 activity.
-
Possible Cause: Issues with experimental setup, compound stability, or cell system.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure that the this compound stock solution has been stored correctly at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month) under nitrogen.[2]
-
Assess Cell Permeability: If using an intracellular assay, consider the possibility of limited cell permeability of this compound. While it is orally available, specific cell types may have different uptake efficiencies.
-
Check Assay Conditions: Confirm that the assay buffer, pH, and incubation times are optimal for both LOXL2 activity and this compound stability.
-
Measure LOXL2 Expression: Verify the expression level of LOXL2 in your cell line, as low expression may lead to a smaller dynamic range for measuring inhibition.
-
Quantitative Data Summary
| Target | Species | IC50 (µM) |
| LOXL2 | Human | 0.71[2][3][4] |
| LOXL3 | Human | 1.17[2][3][4] |
| LOXL2 | Mouse | 0.10[2][3] |
| LOXL2 | Rat | 0.12[2][3] |
| LOXL2 | Dog | 0.16[2][3] |
| Off-Target Amine Oxidases | Inhibition at 10 µM |
| Semicarbazide-sensitive amine oxidase (SSAO) | <10%[2][3] |
| Diamine oxidase (DAO) | <10%[2][3] |
| Monoamine oxidase A (MAO-A) | <10%[2][3] |
| Monoamine oxidase B (MAO-B) | <10%[2][3] |
Experimental Protocols
Protocol 1: LOXL2 Inhibition Assay (Cell-Based)
This protocol is a general guideline for assessing the inhibitory activity of this compound on LOXL2 in a cell-based assay.
Materials:
-
Cells expressing LOXL2 (e.g., transfected HEK293 or a relevant fibrotic cell line)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
LOXL2 activity assay kit (e.g., a fluorescence-based assay measuring H2O2 production)
-
96-well black, clear-bottom plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a DMSO-only vehicle control.
-
Compound Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control. Incubate for the desired treatment time (e.g., 1-24 hours).
-
LOXL2 Activity Measurement: Following treatment, measure LOXL2 activity using a commercially available assay kit according to the manufacturer's instructions. This typically involves lysing the cells and adding a substrate that produces a fluorescent signal upon oxidation by LOXL2.
-
Data Analysis: Measure the fluorescence intensity using a plate reader. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: this compound inhibits LOXL2, preventing ECM cross-linking and fibrosis.
Caption: A logical workflow for troubleshooting unexpected cellular phenotypes.
References
Technical Support Center: Optimizing Lenumlostat Concentration for Maximum Efficacy
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Lenumlostat in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues, detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available, small-molecule, irreversible inhibitor of lysyl oxidase homolog 2 (LOXL2).[1] Its primary mechanism of action involves forming a pseudo-irreversible inhibitory complex with the active site of the LOXL2 enzyme.[1] LOXL2 is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1] By inhibiting LOXL2, this compound prevents the formation of these cross-links, which can be beneficial in conditions characterized by fibrosis and excessive ECM remodeling.[1]
Q2: What are the reported IC50 values for this compound?
A2: this compound has been shown to be a potent inhibitor of LOXL2 across multiple species. The half-maximal inhibitory concentration (IC50) values are as follows:
-
Human LOXL2: 0.71 µM
-
Human LOXL3: 1.17 µM
-
Mouse LOXL2: 0.10 µM
-
Rat LOXL2: 0.12 µM
-
Dog LOXL2: 0.16 µM[2]
Q3: How should I prepare and store this compound stock solutions?
A3: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. For in vivo studies, specific formulations involving PEG300, Tween-80, and saline, or corn oil may be used to achieve a clear solution.[2] It is recommended to store stock solutions at -20°C or -80°C and to prepare fresh dilutions in your culture medium for each experiment to ensure stability and activity.
Q4: I am observing a discrepancy between the biochemical IC50 and the effective concentration in my cell-based assay. Why is this?
A4: It is common to observe differences in potency between biochemical and cell-based assays. This can be attributed to several factors, including:
-
Cell permeability: The compound may have difficulty crossing the cell membrane to reach its intracellular target.
-
Efflux pumps: Cells may actively transport the inhibitor out, reducing its effective intracellular concentration.
-
Protein binding: this compound may bind to other proteins within the cell or in the culture medium, reducing the amount available to bind to LOXL2.
-
Inhibitor stability: The compound may be metabolized or degraded by cellular enzymes over the course of the experiment.
Troubleshooting Guides
Issue 1: High background or non-specific effects in my assay.
-
Possible Cause: The concentration of this compound used may be too high, leading to off-target effects. It is also possible that the compound is precipitating out of solution at higher concentrations.
-
Solution:
-
Perform a dose-response curve to identify the optimal concentration range. Start with a broad range of concentrations, including those significantly below the reported IC50 value.
-
Visually inspect your working solutions for any signs of precipitation. If observed, consider preparing a fresh stock solution or adjusting the final solvent concentration.
-
Ensure the final DMSO concentration in your cell culture medium is low (typically below 0.5%) to avoid solvent-induced toxicity. Always include a vehicle-only control in your experiments.
-
Issue 2: Inconsistent results or loss of this compound activity over time.
-
Possible Cause: The inhibitor may be unstable in your experimental conditions. Repeated freeze-thaw cycles of the stock solution can also lead to degradation.
-
Solution:
-
Prepare fresh working dilutions of this compound from a frozen stock for each experiment.
-
Aliquot your stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
-
Consider the stability of this compound in your specific cell culture medium over the duration of your experiment. A time-course experiment may be necessary to determine the optimal treatment duration.
-
Issue 3: Unexpected cytotoxicity observed in treated cells.
-
Possible Cause: The observed cell death may be due to off-target effects of this compound at the concentration used, or it could be a consequence of inhibiting a critical cellular process.
-
Solution:
-
Determine the cytotoxic concentration 50 (CC50) of this compound in your specific cell line using a cytotoxicity assay (see Experimental Protocols section). This will help you to work within a non-toxic concentration range.
-
To confirm that the observed phenotype is due to the inhibition of LOXL2, consider using a rescue experiment. This could involve overexpressing LOXL2 to see if it reverses the effect of the inhibitor.
-
Another approach is to use a structurally related but inactive analog of this compound as a negative control, if available.
-
Quantitative Data Summary
| Parameter | Value | Species | Notes |
| IC50 (LOXL2) | 0.71 µM | Human | Half-maximal inhibitory concentration in a biochemical assay.[2] |
| IC50 (LOXL3) | 1.17 µM | Human | Shows some activity against LOXL3.[2] |
| IC50 (LOXL2) | 0.10 µM | Mouse | Potent inhibition of mouse LOXL2.[2] |
| IC50 (LOXL2) | 0.12 µM | Rat | Potent inhibition of rat LOXL2.[2] |
| IC50 (LOXL2) | 0.16 µM | Dog | Potent inhibition of dog LOXL2.[2] |
| Cytotoxicity (CC50) | Cell line dependent | N/A | It is crucial to determine the CC50 experimentally for each cell line used. |
| Optimal Concentration | Assay dependent | N/A | The optimal concentration should be determined empirically for each specific assay and cell type. |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in a Cell-Based Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay using a colorimetric method like the MTT assay.
Materials:
-
Adherent cell line of interest expressing LOXL2
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize and count the cells. c. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. d. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare a 2X serial dilution of this compound in culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 8-10 dilutions. b. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control. c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium. d. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium containing MTT. d. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. e. Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Read the absorbance at 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells (medium only) from all other readings. c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the cytotoxic concentration 50 (CC50) of this compound.
Procedure:
The procedure is identical to the IC50 determination protocol above. The key difference is in the interpretation of the results. The CC50 is the concentration of the compound that causes a 50% reduction in cell viability. This value is essential for designing experiments where you want to inhibit LOXL2 without causing significant cell death.
Protocol 3: LOXL2 Activity Assay (Fluorometric)
This protocol provides a method to measure the enzymatic activity of LOXL2, which can be adapted to assess the inhibitory effect of this compound. This assay is based on the detection of hydrogen peroxide (H2O2), a byproduct of the LOX-catalyzed reaction.[3][4]
Materials:
-
Source of LOXL2 (e.g., recombinant protein or cell lysate)
-
Assay buffer (e.g., 50 mM sodium borate, pH 8.2)
-
LOX substrate (e.g., 10 mM cadaverine)
-
Amplex™ Red reagent (10 mM stock in DMSO)
-
Horseradish peroxidase (HRP) (10 U/mL stock)
-
This compound
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Ex/Em = 540/590 nm)
Procedure:
-
Reagent Preparation: a. Prepare a working solution of Amplex Red and HRP in assay buffer. b. Prepare serial dilutions of this compound in assay buffer.
-
Assay Reaction: a. In each well of the 96-well plate, add your source of LOXL2. b. Add the different concentrations of this compound or vehicle control. c. Pre-incubate for a defined period (e.g., 30 minutes) at 37°C to allow the inhibitor to bind to the enzyme. d. To initiate the reaction, add the LOX substrate and the Amplex Red/HRP working solution.
-
Data Acquisition: a. Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. b. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings every 1-2 minutes.
-
Data Analysis: a. Determine the initial rate of the reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound. b. Plot the percentage of LOXL2 activity (relative to the vehicle control) against the logarithm of the this compound concentration. c. Use a non-linear regression analysis to determine the IC50 value.
Visualizations
Caption: this compound inhibits LOXL2, a key enzyme in the TGF-β signaling pathway that promotes fibrosis.
Caption: A typical experimental workflow for optimizing this compound concentration.
References
Lenumlostat stability in different experimental buffers
Welcome to the technical support center for Lenumlostat (PAT-1251). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by addressing potential challenges related to the stability of this compound in various experimental buffers.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: For initial stock solutions, high-purity dimethyl sulfoxide (DMSO) is recommended. This compound is highly soluble in DMSO (≥ 130 mg/mL).[1] For long-term storage, it is advised to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere to prevent oxidation.[1] To maintain compound integrity, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q2: I'm observing precipitation when I dilute my this compound DMSO stock into an aqueous experimental buffer. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules. Consider the following troubleshooting steps:
-
Final Concentration: Ensure the final concentration of this compound in your assay is below its aqueous solubility limit. While highly soluble in water initially (≥ 100 mg/mL), its solubility can be much lower in buffers containing salts.[1]
-
Co-solvents: For in vivo preparations, formulations including co-solvents like PEG300, Tween-80, or SBE-β-CD have been used to maintain solubility.[1] While not always suitable for in vitro assays, a very low percentage of a biocompatible solvent may aid solubility.
-
Vortexing/Sonication: After diluting the stock solution, ensure the working solution is mixed thoroughly. Gentle vortexing or brief sonication can help dissolve small precipitates.[1]
-
pH of Buffer: The stability and solubility of compounds containing amine groups can be pH-dependent. Ensure the pH of your buffer is compatible with this compound.
Q3: My experiment runs for 48 hours at 37°C. Could this compound be degrading in my cell culture medium?
A3: It is possible for small molecules to degrade during long-term incubation at physiological temperatures. The stability of this compound in specific cell culture media over extended periods has not been widely published. Factors like pH, enzymatic activity in serum, and reactivity with media components can contribute to degradation. It is recommended to perform a stability check under your specific experimental conditions (see Protocol 1) or replenish the compound with fresh media at regular intervals during long-term assays.
Q4: What are the likely degradation pathways for this compound?
A4: this compound contains an aminomethyl pyridine moiety, which is key to its mechanism of action.[2] Molecules with such functional groups can be susceptible to specific degradation pathways:
-
Oxidation: Tertiary amines and electron-rich aromatic rings can be prone to oxidation, especially when exposed to air and light.[3]
-
Hydrolysis: While pyridine rings are generally stable, other functional groups within the molecule could be susceptible to hydrolysis under strongly acidic or basic conditions.[4]
-
Photodegradation: Exposure to UV or high-intensity visible light can cause degradation. It is recommended to store solutions in amber vials or protect them from light.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values or a gradual loss of inhibitory activity in assays.
-
Possible Cause: Degradation of this compound in the aqueous assay buffer at the experimental temperature (e.g., 37°C).
-
Troubleshooting Steps:
-
Run a Stability Control: Prepare a sample of this compound in your assay buffer and incubate it alongside your experiment. At the end of the incubation period, test the activity of this pre-incubated sample in a short-term assay to see if its potency has decreased compared to a freshly prepared sample.
-
Analyze by HPLC: If you have access to HPLC, analyze the concentration of the parent this compound peak in your buffer at time zero and after incubation. A decrease in the peak area of the parent compound alongside the appearance of new peaks would indicate degradation.
-
Reduce Incubation Time: If stability is a concern, consider optimizing your assay to reduce the required incubation time.
-
Replenish Compound: For long-term experiments, perform partial media changes with freshly prepared this compound to maintain its effective concentration.
-
Issue 2: The color of the stock or working solution has changed.
-
Possible Cause: This often indicates oxidation or another form of chemical degradation.
-
Troubleshooting Steps:
-
Discard the Solution: Do not use a solution that has changed color, as the presence of degradation products can lead to unreliable results and potential off-target effects.
-
Review Storage Practices: Ensure stock solutions are stored protected from light and air.[1] Purging the headspace of the vial with an inert gas like nitrogen or argon before sealing can help prevent oxidation.
-
Use High-Purity Solvents: Ensure that the DMSO or other solvents used for preparation are of high purity and anhydrous, as contaminants or water can promote degradation.
-
Data Presentation
The following tables present hypothetical data to illustrate the results of stability assessments. Researchers must perform their own experiments to determine the stability of this compound in their specific systems.
Table 1: Illustrative Stability of this compound in Common Buffers (This is example data. Actual stability may vary.)
| Buffer System (pH 7.4) | Incubation Conditions | % Remaining this compound (Hypothetical) | Observation |
| Phosphate-Buffered Saline (PBS) | 24 hours at 37°C | 92% | Minor degradation observed. |
| Tris-HCl (50 mM) | 24 hours at 37°C | 95% | Appears relatively stable. |
| RPMI-1640 + 10% FBS | 24 hours at 37°C | 85% | Moderate degradation, possibly enzymatic. |
| DMEM + 10% FBS | 24 hours at 37°C | 88% | Moderate degradation, possibly enzymatic. |
Table 2: Example Results from a Forced Degradation Study (This is example data. The goal is to achieve 5-20% degradation to validate analytical methods.)[4]
| Stress Condition | Time | % this compound Degraded (Hypothetical) | Number of Degradation Products |
| 0.1 M HCl | 24 hours at 60°C | 15% | 2 |
| 0.1 M NaOH | 24 hours at 60°C | 18% | 3 |
| 3% H₂O₂ | 24 hours at RT | 12% | 1 |
| Heat (80°C, solid) | 48 hours | < 2% | 0 |
| Photostability (ICH Q1B) | 24 hours | 8% | 1 |
Experimental Protocols
Protocol 1: Assessing Short-Term Stability in an Experimental Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer under experimental conditions.
Methodology:
-
Preparation (Time = 0): Prepare a working solution of this compound in your target experimental buffer (e.g., cell culture medium) at the final assay concentration.
-
Initial Analysis: Immediately take an aliquot (T=0 sample) and analyze it using a validated HPLC method to determine the initial peak area of this compound. If HPLC is unavailable, this sample can be used as the 100% activity reference in a bioassay.
-
Incubation: Incubate the remaining working solution under the exact conditions of your experiment (e.g., 37°C, 5% CO₂, protected from light).
-
Subsequent Timepoints: At various timepoints (e.g., 2, 8, 24, 48 hours), remove aliquots of the incubated solution.
-
Analysis: Analyze these timed aliquots using the same HPLC method. Compare the peak area of this compound at each timepoint to the T=0 sample to calculate the percentage of remaining compound. Alternatively, test the biological activity of each aliquot and compare it to the T=0 sample.
-
Data Interpretation: A significant decrease (>10-15%) in the parent compound's concentration or activity indicates instability under the tested conditions.
Protocol 2: General Forced Degradation Study
Objective: To identify potential degradation products and establish the stability-indicating nature of an analytical method. This is typically performed during drug development.[5]
Methodology:
-
Acid Hydrolysis: Incubate this compound solution (e.g., 1 mg/mL) in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Sample Analysis: For each condition, take samples at appropriate time points (e.g., 4, 8, 24, 48 hours). Neutralize the acid and base hydrolysis samples before analysis. Analyze all samples by a suitable method (e.g., LC-MS) to separate and identify the parent drug and any degradation products.
Mechanism of Action and Signaling Pathway
This compound is an inhibitor of Lysyl Oxidase-Like 2 (LOXL2), a copper-dependent enzyme that plays a critical role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[2] Upregulation of LOXL2 is associated with fibrotic diseases. LOXL2 activity is linked to the promotion of fibrotic pathways, including the TGF-β and PI3K/AKT signaling cascades, which lead to increased ECM deposition and tissue stiffening.[6][7]
Caption: this compound inhibits LOXL2, blocking ECM cross-linking and related pro-fibrotic signaling.
Caption: Workflow for validating this compound stability in a new experimental buffer.
Caption: Decision tree for troubleshooting inconsistent this compound activity in assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Lenumlostat Delivery in Animal Models: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the delivery of Lenumlostat (also known as PAT-1251) in animal models. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful in vivo studies.
Troubleshooting Guides & FAQs
This section addresses common challenges that may be encountered during the formulation and administration of this compound in animal models.
Formulation and Solubility
Q1: I am observing precipitation of this compound in my vehicle upon standing. What can I do?
A1: this compound is a small molecule inhibitor with limited aqueous solubility. Precipitation can lead to inaccurate dosing and variable experimental outcomes. Consider the following troubleshooting steps:
-
Vehicle Selection: For oral gavage, a common and effective vehicle is 0.5% methylcellulose in water.[1] Alternative formulations that have been suggested for poorly soluble compounds include solutions containing DMSO, PEG300, Tween-80, and saline.[2]
-
Sonication: After suspending this compound in the vehicle, use a bath sonicator to aid in dispersion and create a more uniform suspension.
-
Fresh Preparation: Prepare the formulation fresh before each administration to minimize the time for precipitation to occur.
-
Particle Size: If using a crystalline form of this compound, ensure a small and uniform particle size by micronization to improve the dissolution rate.
Q2: My this compound formulation appears viscous and is difficult to administer via oral gavage. How can I address this?
A2: High viscosity can make accurate dosing challenging and may cause distress to the animal.
-
Component Concentration: If using a multi-component vehicle (e.g., with PEG300), ensure the concentration of viscosity-enhancing agents is not excessively high.
-
Gentle Warming: For some formulations, gentle warming to room temperature or 37°C may decrease viscosity. However, ensure that heat does not degrade this compound.
-
Syringe and Needle Selection: Use a syringe and gavage needle of appropriate size to handle the viscosity of the formulation.
Oral Administration (Gavage)
Q3: I am concerned about the stress induced by oral gavage on my animals. Are there ways to minimize this?
A3: Minimizing stress is crucial for animal welfare and data integrity.
-
Proper Technique: Ensure personnel are thoroughly trained in the correct oral gavage technique to avoid injury to the esophagus or trachea.
-
Habituation: Acclimate the animals to handling and the gavage procedure for several days before the start of the experiment.
-
Palatable Formulations: Consider incorporating this compound into a palatable vehicle that the animals will voluntarily consume. Options include sweetened gelatin, peanut butter pellets, or semi-solid formulations containing flavorings.[3][4]
-
Sucrose-Coated Gavage Needle: Dipping the gavage needle in a sucrose solution can make the procedure less aversive to the animal.[5]
Q4: I am observing high variability in the therapeutic response between animals in the same treatment group. What could be the cause?
A4: High variability can stem from inconsistencies in drug delivery.
-
Inaccurate Dosing: Ensure the formulation is homogenous and that the correct volume is administered to each animal based on its body weight.
-
Inconsistent Gavage Technique: Improper gavage technique can lead to some of the dose being regurgitated or aspirated.
-
Fasting State: The presence or absence of food in the stomach can affect the absorption of orally administered drugs. Standardize the fasting protocol for all animals.
Experimental Protocols
Preparation of this compound for Oral Gavage in Mice
This protocol is adapted from a study investigating the efficacy of this compound in a mouse model of renal fibrosis.[1]
Materials:
-
This compound (PAT-1251)
-
Methylcellulose (0.5% w/v in sterile water)
-
Sterile water
-
Microcentrifuge tubes
-
Sonicator
-
Vortex mixer
-
Animal balance
-
Oral gavage needles (20-22 gauge, 1-1.5 inches with a ball tip for adult mice)
-
1 mL syringes
Procedure:
-
Calculate the required amount of this compound and vehicle. For a dose of 30 mg/kg in a 25g mouse with a dosing volume of 10 mL/kg, you would need 0.75 mg of this compound in 0.25 mL of vehicle.
-
Prepare the 0.5% methylcellulose vehicle. Dissolve the appropriate amount of methylcellulose in sterile water. This may require stirring and/or gentle heating. Allow the solution to cool to room temperature.
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of 0.5% methylcellulose vehicle to the tube containing this compound.
-
Vortex the mixture vigorously for 1-2 minutes to initially suspend the compound.
-
Sonicate the suspension in a bath sonicator for 5-10 minutes to ensure a fine and uniform dispersion.
-
Visually inspect the suspension for any large particles or clumps. If present, continue vortexing and sonicating.
-
Prepare the formulation fresh before each administration.
Oral Gavage Administration to Mice
-
Weigh the mouse to determine the correct dosing volume.
-
Draw up the calculated volume of the this compound suspension into a 1 mL syringe fitted with an appropriately sized gavage needle.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head and body.
-
Introduce the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. Do not force the needle.
-
Administer the suspension slowly and steadily.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
Quantitative Data Summary
| Parameter | Hypothetical Value (Oral Gavage, 30 mg/kg in Mice) | Description |
| Cmax | 1.5 µg/mL | Maximum plasma concentration |
| Tmax | 1 hour | Time to reach maximum plasma concentration |
| AUC(0-t) | 6 µg*h/mL | Area under the plasma concentration-time curve |
| t1/2 | 2.5 hours | Elimination half-life |
A study in a mouse model of renal fibrosis demonstrated that a 30 mg/kg daily oral dose of this compound (PAT-1251) achieved plasma concentrations sufficient to inhibit LOXL2 activity by approximately 80% one hour after dosing.[1] Another study in a mouse model of lung fibrosis indicated that this compound has a rapid clearance.[6]
Mandatory Visualizations
This compound Mechanism of Action: LOXL2 Signaling Pathway in Fibrosis
References
- 1. Lysyl oxidase like-2 contributes to renal fibrosis in Col4a3/Alport Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents [patents.google.com]
- 4. nal.usda.gov [nal.usda.gov]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Interpreting unexpected results with Lenumlostat treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using Lenumlostat and may be encountering unexpected results in their experiments. The following information is designed to help you troubleshoot and interpret these findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally available, small-molecule, irreversible inhibitor of lysyl oxidase homolog 2 (LOXL2)[1][2]. Its aminomethyl pyridine moiety forms a pseudo-irreversible inhibitory complex with the active site of LOXL2, thereby blocking its catalytic activity[1][2]. LOXL2 is a secreted glycoprotein that plays a crucial role in the remodeling of the extracellular matrix (ECM) by catalyzing the cross-linking of collagen and elastin[1][2].
Q2: What is the selectivity profile of this compound?
A2: this compound is a potent inhibitor of human, mouse, rat, and dog LOXL2[3][4]. It also shows inhibitory activity against lysyl oxidase-like 3 (LOXL3)[3][4]. However, it displays high selectivity for LOXL2 over other key members of the amine oxidase family, such as semicarbazide-sensitive amine oxidase (SSAO), diamine oxidase (DAO), monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B), with minimal inhibition observed at concentrations up to 10 μM[4].
Q3: Are there any known off-target effects of this compound?
A3: While this compound is designed to be a selective LOXL2 inhibitor, like most small molecule inhibitors, the potential for off-target effects exists. Off-target effects can occur when a drug binds to and modulates the activity of proteins other than its intended target[5]. This can be due to structural similarities in binding sites between different proteins[5]. While specific off-target effects of this compound are not extensively documented in publicly available literature, it is crucial to consider this possibility when interpreting unexpected results.
Q4: We are observing a weaker than expected anti-fibrotic effect. What could be the reason?
A4: A weaker than expected anti-fibrotic effect could be due to several factors:
-
Cell Line Insensitivity: The chosen cell line may not be critically dependent on LOXL2 for ECM remodeling.
-
Redundancy with other LOX family members: Other lysyl oxidase enzymes (e.g., LOX, LOXL1, LOXL3, LOXL4) might be compensating for the inhibition of LOXL2 in your experimental system.
-
Suboptimal experimental conditions: The concentration of this compound or the treatment duration may not be optimal for your specific cell type or model.
-
Inhibitor instability: Ensure the inhibitor is stable under your experimental conditions[6].
Q5: We are seeing unexpected changes in gene expression that don't seem directly related to ECM remodeling. Why might this be happening?
A5: LOX family members, including LOXL2, have been shown to have functions beyond their catalytic role in the ECM, including interactions with various signaling pathways that can influence gene expression[7]. Unexpected changes in gene expression could be due to:
-
Modulation of signaling pathways: LOXL2 activity can intersect with pathways like TGF-β, PDGF, and VEGF signaling[7]. Inhibition of LOXL2 could therefore have downstream effects on these pathways.
-
Off-target effects: this compound could be interacting with other proteins that regulate transcription.
-
Cellular stress response: The treatment itself might be inducing a stress response in the cells, leading to widespread changes in gene expression.
Troubleshooting Guides
Issue 1: Inconsistent or contradictory results between in vitro and in vivo experiments.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Different Bioavailability | For in vivo studies, ensure adequate drug exposure in the target tissue. Perform pharmacokinetic analysis to measure this compound concentration in plasma and tissue. | Correlation between drug concentration at the target site and the observed biological effect. |
| Metabolism of this compound | In vivo, this compound may be metabolized to inactive or less active forms. Analyze metabolites in plasma and tissue samples. | Identification of active and inactive metabolites, helping to explain discrepancies with in vitro data. |
| Complexity of In Vivo Models | The in vivo microenvironment is significantly more complex, with contributions from various cell types and signaling molecules that may not be present in vitro. | Consider using more complex in vitro models such as 3D cell cultures or organoids to better mimic the in vivo setting. |
Issue 2: Unexpected cellular phenotype observed (e.g., changes in cell proliferation, apoptosis, or morphology unrelated to fibrosis).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Kinase Inhibition | While this compound is not a kinase inhibitor, some small molecules can have promiscuous binding. Perform a broad kinase screen to identify any unintended kinase targets.[6] | Identification of any off-target kinases, which can help explain unexpected signaling pathway activation. |
| Phenotypic Screening Comparison | Compare the observed cellular phenotype with the known consequences of inhibiting the target enzyme (LOXL2).[6] | Discrepancies may suggest off-target effects are responsible for the observed phenotype. |
| Rescue Experiments | If possible, transfect cells with a drug-resistant mutant of LOXL2. | Rescue of the on-target effects but not the off-target effects would confirm the latter.[6] |
| Activation of Compensatory Signaling Pathways | Use techniques like Western blotting or phospho-proteomics to probe for the activation of known compensatory pathways.[5][6] | A clearer understanding of the cellular response to this compound, potentially revealing pathway crosstalk. |
Data Presentation
Table 1: this compound Inhibitory Activity (IC50)
| Target | IC50 (μM) | Species | Reference |
| LOXL2 | 0.71 | Human | [3][4] |
| LOXL3 | 1.17 | Human | [3][4] |
| LOXL2 | 0.10 | Mouse | [3][4] |
| LOXL2 | 0.12 | Rat | [3][4] |
| LOXL2 | 0.16 | Dog | [3][4] |
| SSAO, DAO, MAO-A, MAO-B | >10 | Not Specified | [4] |
Experimental Protocols
Protocol 1: LOXL2 Activity Assay (Amplex Red Assay)
This protocol is a common method to measure the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate by LOXL2.
Materials:
-
Recombinant human LOXL2
-
This compound
-
Amplex® Red reagent (e.g., from Thermo Fisher Scientific)
-
Horseradish peroxidase (HRP)
-
Substrate (e.g., 1,5-diaminopentane or a specific peptide substrate)
-
Assay buffer (e.g., 50 mM sodium borate, pH 8.2)
-
Black 96-well microplate
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In the 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add recombinant LOXL2 to the wells and incubate for a pre-determined time to allow for inhibitor binding.
-
Prepare the Amplex Red reaction mixture containing Amplex Red reagent, HRP, and the LOXL2 substrate in the assay buffer.
-
Initiate the reaction by adding the Amplex Red reaction mixture to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at an excitation of ~540 nm and an emission of ~590 nm at multiple time points.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.
Protocol 2: Western Blot for Downstream ECM Components
This protocol can be used to assess the effect of this compound on the cross-linking of collagen, a downstream consequence of LOXL2 activity.
Materials:
-
Cell culture treated with this compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against collagen I (to detect cross-linked and non-cross-linked forms) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and run them on an SDS-PAGE gel. High-molecular-weight bands can indicate cross-linked collagen.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Analyze the band intensities to determine the effect of this compound on collagen cross-linking.
Mandatory Visualization
References
- 1. Facebook [cancer.gov]
- 2. Pat-1251 | C18H17F4N3O3 | CID 122536283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Lysyl Oxidase (LOX): Functional Contributions to Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Lenumlostat degradation in long-term studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Lenumlostat in long-term studies. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity of this compound. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere to prevent oxidation.[1] When preparing working solutions, especially aqueous-based ones, it is advisable to prepare them fresh. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C for no longer than 24 hours. For long-term storage of solid this compound, it should be kept in a tightly sealed container at 2-8°C, protected from light and moisture.
Q2: What are the potential degradation pathways for this compound?
While specific public data on this compound's degradation pathways is limited, small molecules with similar functional groups are susceptible to several common degradation mechanisms:
-
Hydrolysis: The amide and other labile functional groups in a molecule can be susceptible to hydrolysis, especially at non-neutral pH. This can lead to the formation of carboxylic acid and amine-containing degradants.
-
Oxidation: The pyridine and other nitrogen-containing heterocyclic rings, as well as any secondary or tertiary amines, can be prone to oxidation. This can be exacerbated by the presence of trace metal ions, peroxides in solvents, or exposure to air and light.
-
Photodegradation: Exposure to UV or visible light can induce degradation, leading to the formation of various photoproducts. It is crucial to handle and store this compound in light-protected conditions.
Q3: How can I monitor the stability of this compound during my long-term study?
Regular monitoring of this compound concentration is essential. A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method with UV or mass spectrometric (MS) detection, should be developed and validated.[2][3] Such a method should be able to separate the intact this compound from its potential degradation products.
Q4: What are the signs of this compound degradation?
Degradation of this compound may manifest in several ways:
-
Visual Changes: A change in the color or clarity of a solution, or the formation of precipitate.
-
Analytical Changes: A decrease in the peak area of this compound in the chromatogram, with the concurrent appearance of new peaks corresponding to degradation products. A shift in the pH of the solution could also indicate chemical changes.
Troubleshooting Guides
Issue: Unexpected Decrease in this compound Concentration
If you observe a significant decrease in the concentration of this compound in your samples, consult the following table for potential causes and solutions.
| Possible Cause | Troubleshooting Steps |
| Improper Storage | - Verify that the storage temperature for both stock and working solutions aligns with the recommendations (-80°C or -20°C for stock, 2-8°C for short-term working solution storage).[1]- Ensure that solutions stored at -20°C or -80°C were not subjected to multiple freeze-thaw cycles.[4]- Confirm that stock solutions were stored under an inert atmosphere (e.g., nitrogen) if possible.[1] |
| Formulation Incompatibility | - If this compound is formulated with other excipients, assess their compatibility. Some excipients can promote degradation.[5]- Evaluate the pH of the formulation; non-optimal pH can accelerate hydrolysis. |
| Adsorption to Container Surfaces | - this compound may adsorb to certain types of plastic or glass. Consider using low-adsorption microplates or vials.- Include a pre-treatment step where containers are rinsed with the formulation buffer to saturate binding sites. |
| Photodegradation | - Ensure all handling, storage, and experimental procedures are performed under light-protected conditions (e.g., using amber vials, covering containers with aluminum foil). |
Issue: Appearance of Unknown Peaks in Chromatogram
The emergence of new peaks in your analytical chromatogram is a strong indicator of degradation.
| Possible Cause | Troubleshooting Steps |
| Formation of Degradation Products | - Conduct forced degradation (stress testing) studies to intentionally degrade this compound under various conditions (acidic, basic, oxidative, thermal, photolytic).[5] This will help in generating and identifying potential degradation products.- Use a mass spectrometer (LC-MS/MS) to obtain mass information on the unknown peaks to aid in their identification.[2] |
| Contamination | - Analyze a blank sample (matrix without this compound) to rule out contamination from the sample matrix, solvents, or equipment.- Ensure proper cleaning procedures for all glassware and equipment. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Compound | 2-8°C | Long-term | Protect from light and moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Stored under nitrogen.[1] |
| -20°C | Up to 1 month | Stored under nitrogen.[1] | |
| Aqueous Working Solution | 2-8°C | Up to 24 hours | Prepare fresh when possible. |
Table 2: Example Stability Data of this compound (10 µg/mL) under Stress Conditions (Hypothetical Data)
| Stress Condition | Duration | % this compound Remaining | Appearance of Degradation Products (% of Total Area) |
| 0.1 M HCl at 60°C | 24 hours | 85.2% | 14.8% |
| 0.1 M NaOH at 60°C | 24 hours | 78.5% | 21.5% |
| 3% H₂O₂ at RT | 24 hours | 92.1% | 7.9% |
| 60°C | 7 days | 98.5% | 1.5% |
| UV Light (254 nm) | 24 hours | 89.7% | 10.3% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method. The specific parameters may need to be optimized for your system and formulation.
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for optimal wavelength (e.g., 255 nm).[3]
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute with the mobile phase to create a series of calibration standards (e.g., 0.1 - 50 µg/mL).
-
Sample Preparation: Dilute study samples with the mobile phase to fall within the calibration range.
-
Analysis: Inject standards and samples. Plot a calibration curve of peak area versus concentration for the standards. Determine the concentration of this compound in the samples from the calibration curve. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak.
Protocol 2: Forced Degradation Study
-
Prepare this compound Solutions: Prepare solutions of this compound (e.g., 100 µg/mL) in various stress media:
-
Acid Hydrolysis: 0.1 M HCl.
-
Base Hydrolysis: 0.1 M NaOH.
-
Oxidation: 3% H₂O₂.
-
Thermal: Water or formulation buffer.
-
Photolytic: Water or formulation buffer (in a quartz cuvette or clear vial).
-
-
Incubation:
-
Incubate the acid, base, and thermal solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
Keep the oxidative stress solution at room temperature.
-
Expose the photolytic solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber).
-
Maintain a control sample protected from stress conditions at 2-8°C.
-
-
Sample Analysis: At various time points, withdraw aliquots, neutralize if necessary (for acid and base samples), and dilute to a suitable concentration for HPLC analysis.
-
Data Evaluation: Analyze the samples using the stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for a long-term stability study.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. Quantitation of tazemetostat in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lenumlostat Cytotoxicity Assessment In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals evaluating the in vitro cytotoxicity of Lenumlostat.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro cytotoxicity experiments with this compound.
Issue 1: High Variability Between Replicate Wells
Question: My replicate wells for the same this compound concentration show high variability in cell viability readings. What could be the cause?
Answer: High variability can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding. After seeding, gently swirl the plate in a figure-eight motion to distribute cells evenly.
-
Pipetting Errors: Inconsistent volumes of cells, media, or reagents can lead to variability. Use calibrated pipettes and be consistent with your technique. Excessive forceful pipetting during cell plating can also cause high signal due to high cell density.[1]
-
Edge Effects: Evaporation in the outer wells of a microplate can concentrate solutes and affect cell growth. To mitigate this, consider not using the outermost wells for experimental data or ensure proper humidification in the incubator.[2]
-
Compound Precipitation: this compound, like many small molecules, may precipitate at higher concentrations in culture media. Visually inspect your wells for any precipitate. If observed, consider using a lower concentration range or a different solvent system (with appropriate vehicle controls).
Issue 2: No Dose-Dependent Cytotoxicity Observed
Question: I am not observing a dose-dependent decrease in cell viability with increasing concentrations of this compound. Why might this be?
Answer: This could be due to several reasons:
-
Insufficient Concentration or Incubation Time: The concentrations of this compound used may be too low to induce cytotoxicity, or the incubation period may be too short for cytotoxic effects to manifest. Consider extending the concentration range and performing a time-course experiment (e.g., 24, 48, and 72 hours).
-
Cell Line Resistance: The chosen cell line may not be sensitive to the cytotoxic effects of LOXL2 inhibition. This compound's primary mechanism is anti-fibrotic, and it may not be directly cytotoxic to all cell types, especially at concentrations that inhibit LOXL2 enzymatic activity.
-
Assay Interference: The compound may interfere with the assay itself. For example, in an MTT assay, the compound might chemically reduce the MTT reagent, leading to a false-positive signal for cell viability. Run a cell-free control with the compound and the assay reagents to check for interference.
Issue 3: Discrepancy Between Microscopic Observation and Assay Results
Question: Under the microscope, I see clear signs of cell death (e.g., rounding, detachment), but my viability assay (e.g., MTT) shows high viability. What explains this discrepancy?
Answer: This is a common issue and can be explained by the principle of the assay being used:
-
Metabolic vs. Membrane Integrity Assays: An MTT assay measures metabolic activity, which may persist for some time even after a cell is committed to apoptosis and morphologically appears unhealthy.[3] An assay that measures membrane integrity, such as a trypan blue exclusion assay or an LDH release assay, might provide results that correlate better with your microscopic observations.
-
Timing of Assay: The timing of the assay is critical. For instance, LDH is released during late-stage apoptosis or necrosis. If the compound induces a slow cell death process, you may need to extend the treatment duration to detect significant LDH release.[4]
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration (CC50) of this compound?
A1: As of late 2025, specific CC50 values for this compound across various cell lines are not widely available in public literature. This compound is primarily characterized by its IC50 for its enzymatic targets, which are 0.71 µM for human LOXL2 and 1.17 µM for human LOXL3.[4] Cytotoxicity should be determined empirically for each cell line used in your experiments.
Q2: Which cell lines are most appropriate for testing this compound cytotoxicity?
A2: The choice of cell line should be guided by your research question.
-
Fibrotic Models: To assess cytotoxicity in a therapeutically relevant context, consider using cell lines involved in fibrosis, such as activated hepatic stellate cells (e.g., LX-2) or lung fibroblasts (e.g., MRC-5).
-
Cancer Cell Lines: If investigating potential anti-cancer effects, select cell lines where LOXL2 is known to be overexpressed and functional, which is often the case in aggressive and metastatic cancers.
-
Control Cell Lines: It is also advisable to test cytotoxicity in a non-malignant, non-fibrotic cell line (e.g., normal human dermal fibroblasts) to assess for general toxicity.
Q3: What controls should I include in my this compound cytotoxicity assay?
A3: A well-designed experiment should include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells cultured in media alone, representing 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine, doxorubicin) to ensure the assay is working correctly.
-
Media-Only Control (Blank): Wells containing only culture media and the assay reagent to determine the background absorbance/fluorescence.[3]
Q4: How does this compound's mechanism of action relate to potential cytotoxicity?
A4: this compound is an irreversible inhibitor of LOXL2, an enzyme that cross-links collagen and elastin in the extracellular matrix (ECM).[3] While its primary role is in ECM remodeling, LOXL2 has been implicated in signaling pathways that promote cell survival and proliferation, such as the TGF-β pathway.[5][6] By inhibiting LOXL2, this compound could potentially disrupt these pro-survival signals, which may lead to apoptosis or growth arrest in certain cell types that are dependent on these pathways.
Quantitative Data
As specific public data on this compound cytotoxicity is limited, the following table provides an example of how to present such data for a hypothetical LOXL2 inhibitor. This data is for illustrative purposes only.
Table 1: Example Cytotoxic Concentrations (CC50) of a Hypothetical LOXL2 Inhibitor after 72-hour Incubation
| Cell Line | Cell Type | CC50 (µM) | Assay Method |
| LX-2 | Human Hepatic Stellate Cell | > 100 | MTT Assay |
| MDA-MB-231 | Human Breast Cancer | 45.8 | CellTiter-Glo® |
| MRC-5 | Human Lung Fibroblast | > 100 | Resazurin Assay |
| HEK293 | Human Embryonic Kidney | 89.2 | LDH Release Assay |
Experimental Protocols
Detailed Methodology: MTT Assay for this compound Cytotoxicity
This protocol is a standard method for assessing cell viability based on the reduction of tetrazolium salt MTT to formazan by metabolically active cells.[3]
1. Materials:
- This compound (stock solution in DMSO)
- Selected cell line
- Complete culture medium
- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- Phosphate-buffered saline (PBS)
2. Procedure:
- Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.
- Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include vehicle and untreated controls.
- Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
- MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[7]
- Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.[7]
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[7]
3. Data Analysis:
- Subtract the average absorbance of the blank wells from all other readings.
- Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
- Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the CC50 value.
Visualizations
Caption: A typical workflow for assessing the in vitro cytotoxicity of a compound like this compound.
Caption: A decision tree for troubleshooting common issues in cytotoxicity assays.
Caption: A simplified diagram showing how this compound's inhibition of LOXL2 may affect cell survival pathways.
References
- 1. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 2. Phenotypic screening platform identifies statins as enhancers of immune cell-induced cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Lenumlostat in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the LOXL2 inhibitor, Lenumlostat.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally available, irreversible inhibitor of Lysyl Oxidase-Like 2 (LOXL2), a copper-dependent amine oxidase. LOXL2 plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM). By inhibiting LOXL2, this compound disrupts ECM remodeling, which is implicated in cancer progression, invasion, and metastasis.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific data on acquired resistance to this compound is still emerging, resistance to targeted therapies, including LOXL2 inhibitors, can theoretically arise from several mechanisms:
-
Target-related alterations:
-
Mutations in the LOXL2 gene that prevent this compound from binding to the enzyme.
-
Upregulation of LOXL2 expression, requiring higher concentrations of the inhibitor to achieve the same effect.
-
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of LOXL2. Key pathways to investigate include:
-
Focal Adhesion Kinase (FAK) and Src signaling: Increased activation of FAK and Src can promote cell adhesion, migration, and survival, bypassing the effects of LOXL2 inhibition on the ECM.[1]
-
PI3K/AKT/mTOR pathway: This is a central pro-survival pathway that can be activated by various receptor tyrosine kinases to overcome drug-induced apoptosis.
-
TGF-β signaling: Transforming growth factor-beta can promote epithelial-to-mesenchymal transition (EMT) and fibrosis, potentially counteracting the effects of this compound.
-
-
Increased drug efflux: Upregulation of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration.
-
Altered tumor microenvironment: Changes in the composition and stiffness of the ECM can reduce the efficacy of this compound.
Q3: How can I confirm that my cell line has developed resistance to this compound?
Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cell line compared to the parental, sensitive cell line. A fold-change in IC50 of 5-10 or higher is generally considered indicative of resistance. This can be determined using a cell viability assay (e.g., MTT, CellTiter-Glo®).
Q4: Are there any known combination therapies that can overcome this compound resistance?
While clinical trial data on this compound combination therapies is limited, preclinical studies on LOX/LOXL2 inhibitors suggest that combination strategies are a promising approach to overcome resistance.[1][2] Potential combination partners include:
-
Chemotherapeutic agents: Combining this compound with standard-of-care chemotherapy may prevent the emergence of resistance. For example, LOX inhibition has been shown to overcome resistance to doxorubicin in triple-negative breast cancer.[1]
-
FAK inhibitors: Since FAK is a key downstream effector of LOXL2 signaling, dual inhibition of LOXL2 and FAK could be a synergistic strategy.
-
PI3K/AKT inhibitors: Targeting this pro-survival pathway may re-sensitize resistant cells to this compound.
-
Immune checkpoint inhibitors: By modulating the tumor microenvironment, this compound may enhance the efficacy of immunotherapies.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and addressing this compound resistance in your cancer cell line experiments.
Problem: Decreased Efficacy of this compound Over Time
Possible Cause 1: Development of Acquired Resistance
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve and calculate the IC50 of this compound in your treated cell line and compare it to the parental cell line.
-
Analyze LOXL2 Expression: Use Western blotting or qRT-PCR to check for upregulation of LOXL2 protein or mRNA, respectively.
-
Sequence the LOXL2 Gene: Check for mutations in the this compound binding site.
-
Investigate Bypass Pathways: Use Western blotting to probe for the activation (phosphorylation) of key proteins in bypass pathways such as FAK, Src, and AKT.
-
Possible Cause 2: Experimental Variability
-
Troubleshooting Steps:
-
Check Drug Stock: Ensure the this compound stock solution is at the correct concentration and has been stored properly.
-
Verify Cell Line Identity: Perform cell line authentication to rule out contamination or misidentification.
-
Standardize Seeding Density: Ensure consistent cell seeding densities across experiments, as this can affect drug sensitivity.
-
Problem: High Intrinsic Resistance to this compound in a New Cell Line
Possible Cause: Pre-existing Resistance Mechanisms
-
Troubleshooting Steps:
-
Assess Baseline LOXL2 Expression: High endogenous levels of LOXL2 may contribute to intrinsic resistance.
-
Profile Key Signaling Pathways: Analyze the baseline activation state of FAK, Src, and PI3K/AKT pathways. Constitutive activation of these pathways may confer intrinsic resistance.
-
Consider Combination Therapy: Screen for synergistic effects by combining this compound with inhibitors of the identified activated pathways.
-
Data Presentation
Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Change |
| MDA-MB-231 (Breast Cancer) | 0.5 | 7.5 | 15 |
| HCT116 (Colon Cancer) | 1.2 | 15.6 | 13 |
| A549 (Lung Cancer) | 0.8 | 9.6 | 12 |
This table presents hypothetical data for illustrative purposes, as specific this compound-resistant cell line data is not yet widely published.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
-
Determine the initial IC50: Perform a dose-response assay (e.g., MTT) to determine the IC50 of this compound in the parental cancer cell line.
-
Initial Treatment: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat Dose Escalation: Continue this process of gradual dose escalation. It may take several months to develop significant resistance.
-
Characterize the Resistant Cell Line: Once the cells are able to proliferate in a high concentration of this compound (e.g., 10-20 times the initial IC50), perform a new dose-response assay to confirm the shift in IC50.
-
Cryopreserve Resistant Cells: Freeze down stocks of the resistant cell line at various passages for future experiments.
Protocol 2: Western Blot Analysis of LOXL2 Signaling Pathway
-
Sample Preparation: Lyse parental and this compound-resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LOXL2, phospho-FAK, FAK, phospho-Src, Src, phospho-AKT, AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
Visualizations
References
Validation & Comparative
Lenumlostat in the Landscape of LOXL2 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lenumlostat (also known as PAT-1251 and GB2064) is an orally available, small-molecule, irreversible inhibitor of lysyl oxidase homolog 2 (LOXL2), an enzyme implicated in the progression of fibrotic diseases and certain cancers.[1][2][3] This guide provides a comparative analysis of this compound against other LOXL2 inhibitors, focusing on their mechanism of action, preclinical and clinical data, and the experimental methodologies used to evaluate their efficacy.
Mechanism of Action of LOXL2 in Fibrosis
Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[4][5] This cross-linking process is essential for tissue integrity but can lead to pathological fibrosis when dysregulated. LOXL2 is often upregulated in fibrotic tissues, contributing to the stiffening and loss of function of organs.[1] LOXL2 exerts its pro-fibrotic effects through multiple signaling pathways, including the Transforming Growth Factor-β (TGF-β)/Smad and Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathways.[3][6][7][8]
Preclinical Comparison of LOXL2 Inhibitors
The preclinical development of LOXL2 inhibitors has focused on achieving high potency and selectivity to minimize off-target effects. The following table summarizes the available preclinical data for this compound and other notable LOXL2 inhibitors.
| Inhibitor | Type | Target(s) | IC50 (hLOXL2) | Selectivity Highlights | Reference(s) |
| This compound (PAT-1251) | Small Molecule (irreversible) | LOXL2, LOXL3 | 0.71 µM | >400-fold selective for LOXL2 vs. LOX. Low inhibition of other amine oxidases (SSAO, DAO, MAO-A, MAO-B) at 10 µM. | [2][5][7] |
| PXS-5505 | Small Molecule | Pan-LOX inhibitor | Not specified | Inhibits all lysyl oxidase family members. | [9][10] |
| (2-chloropyridin-4-yl)methanamine | Small Molecule | LOXL2 | 126 nM | Selective for LOXL2 over LOX and other amine oxidases (MAO-A, MAO-B, SSAO). | [4] |
| SNT-5382 | Small Molecule | LOXL2 | ~10 nM (in vitro) | Not specified | [11] |
| Simtuzumab (GS-6624) | Monoclonal Antibody | LOXL2 | EC50 = 9.679 ng/mL (binding) | Specific for LOXL2. | [12] |
Clinical Development of LOXL2 Inhibitors
Several LOXL2 inhibitors have advanced to clinical trials, primarily for fibrotic indications such as myelofibrosis and idiopathic pulmonary fibrosis (IPF).
This compound (GB2064) in Myelofibrosis
This compound (as GB2064) was evaluated in the Phase 2a MYLOX-1 trial for patients with myelofibrosis.
| Trial Identifier | Phase | Indication | Key Findings | Reference(s) |
| NCT04679870 | 2a | Myelofibrosis | - 6 out of 10 evaluable patients showed a ≥1-grade reduction in bone marrow collagen fibrosis after at least 6 months of treatment.- Generally acceptable tolerability profile, with the most common treatment-related adverse events being gastrointestinal. | [8][9][13][14] |
PXS-5505 in Myelofibrosis
PXS-5505, a pan-LOX inhibitor, has been studied in a Phase 1/2a trial in patients with myelofibrosis.
| Trial Identifier | Phase | Indication | Key Findings | Reference(s) |
| NCT04676529 | 1/2a | Myelofibrosis | - Demonstrated a reduction in bone marrow collagen.- Well-tolerated, with the majority of adverse events being Grade 1-2. | [15][16][17][18][19][20] |
Simtuzumab in Fibrotic Diseases
Simtuzumab, a monoclonal antibody against LOXL2, has been investigated in several Phase 2 trials for various fibrotic conditions, with disappointing results.
| Trial Identifier | Phase | Indication | Key Findings | Reference(s) |
| NCT01672866 | 2 | Idiopathic Pulmonary Fibrosis (IPF) | - Did not improve progression-free survival compared to placebo. | [21] |
| NCT01672853 | 2 | Primary Sclerosing Cholangitis (PSC) | - Did not provide clinical benefit in reducing hepatic collagen content or Ishak fibrosis stage. | [22] |
Experimental Protocols
LOXL2 Enzyme Inhibition Assay (Amplex Red Assay)
A common method to determine the inhibitory activity of compounds against LOXL2 is the Amplex Red assay.
-
Enzyme Source: Recombinant human LOXL2 (hLOXL2) is used as the enzyme source.
-
Substrate: A suitable amine substrate, such as 1,5-diaminopentane (DAP) or putrescine, is used.
-
Reaction: LOXL2 catalyzes the oxidative deamination of the substrate, producing an aldehyde, an amine, and hydrogen peroxide (H₂O₂).
-
Detection: The generated H₂O₂ is detected using the Amplex Red reagent in the presence of horseradish peroxidase (HRP). HRP catalyzes the reaction between Amplex Red and H₂O₂ to produce the highly fluorescent product, resorufin.
-
Measurement: The fluorescence of resorufin is measured at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
Inhibition: The inhibitory effect of a test compound is determined by measuring the decrease in fluorescence in the presence of the compound compared to a control without the inhibitor. IC50 values are calculated from dose-response curves.[2][4][23]
Assessment of Bone Marrow Fibrosis in Clinical Trials
The efficacy of anti-fibrotic agents in myelofibrosis is often assessed by changes in bone marrow fibrosis grade.
-
Biopsy: A bone marrow trephine biopsy is obtained from the patient at baseline and at specified time points during the clinical trial.
-
Staining: The biopsy samples are fixed, decalcified, and embedded in paraffin. Sections are then stained to visualize reticulin and collagen fibers. Common staining methods include Gomori's silver impregnation for reticulin fibers and Masson's trichrome for collagen.
-
Grading: A hematopathologist examines the stained slides and grades the degree of fibrosis based on a semi-quantitative scoring system, such as the European Consensus on grading of bone marrow fibrosis (MF grade 0-3).[13][24]
-
MF-0: Scattered linear reticulin with no intersections.
-
MF-1: Loose network of reticulin with many intersections, especially in perivascular areas.
-
MF-2: Diffuse and dense increase in reticulin with extensive intersections, occasionally with focal bundles of collagen.
-
MF-3: Diffuse and dense increase in reticulin and collagen fibers, often associated with osteosclerosis.
-
-
Quantitative Analysis: More recently, computer-assisted image analysis and machine learning-based methods, such as the Continuous Indexing of Fibrosis (CIF), are being explored to provide a more objective and quantitative assessment of fibrosis.[25] Another quantitative method involves measuring the hydroxyproline content in bone marrow, as hydroxyproline is a major component of collagen.[26]
Signaling Pathways and Experimental Workflows
LOXL2 Signaling in Fibrosis
The following diagram illustrates the central role of LOXL2 in promoting fibrosis through the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways.
Experimental Workflow for Preclinical Evaluation of a LOXL2 Inhibitor
This diagram outlines a typical preclinical workflow for evaluating a novel LOXL2 inhibitor.
Logical Relationship of LOXL2 Inhibitors in Development
This diagram illustrates the relationship between different types of LOXL2 inhibitors and their stage of development.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of Lysyl Oxidase-like 2 Enzymatic Activity by an Allosteric Antibody Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PI3K/AKT signaling for treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmaxis announces the publication of positive preclinical data for PXS-5505 - Biotech [biotechdispatch.com.au]
- 10. Pan-Lysyl Oxidase Inhibitor PXS-5505 Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The small molecule LOXL2 inhibitor SNT-5382 reduces cardiac fibrosis and achieves strong clinical target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Bone marrow fibrosis in myelofibrosis: pathogenesis, prognosis and targeted strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative MRI Assessment of Bone Marrow Disease in Myelofibrosis: A Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Association between PI3K/Akt/mTOR/p70S6K signaling pathway and hepatic fibrosis [lcgdbzz.com]
- 19. A phase I/IIa trial of PXS-5505, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis | Haematologica [haematologica.org]
- 20. PXS-5505 in advanced MF: Results of a phase I/IIa trial [mpn-hub.com]
- 21. Efficacy of simtuzumab versus placebo in patients with idiopathic pulmonary fibrosis: a randomised, double-blind, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Simtuzumab for Primary Sclerosing Cholangitis: Phase 2 Study Results With Insights on the Natural History of the Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Machine learning-based quantitative analysis of bone marrow fibrosis in patients with MF [mpn-hub.com]
- 26. Quantitative analyses of myelofibrosis by determining hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two LOXL2 Inhibitors: Lenumlostat vs. Simtuzumab in the Fight Against Fibrosis
For Immediate Release
In the landscape of anti-fibrotic drug development, the enzyme lysyl oxidase-like 2 (LOXL2) has been a prime target due to its critical role in the cross-linking of collagen, a key process in the stiffening of tissue characteristic of fibrotic diseases. This guide provides a detailed comparison of two distinct therapeutic agents targeting LOXL2: Lenumlostat, an oral small molecule inhibitor, and simtuzumab, a humanized monoclonal antibody. While both were developed with the promise of mitigating fibrosis, their paths in preclinical and clinical development have diverged significantly, offering valuable insights for researchers and drug developers.
At a Glance: this compound vs. Simtuzumab
| Feature | This compound (PAT-1251) | Simtuzumab (GS-6624) |
| Molecule Type | Oral, small-molecule, irreversible inhibitor | Humanized IgG4 monoclonal antibody, allosteric inhibitor |
| Target | Lysyl Oxidase-Like 2 (LOXL2) | Lysyl Oxidase-Like 2 (LOXL2) |
| Mechanism of Action | Forms a pseudo-irreversible inhibitory complex with the active site of LOXL2, thereby blocking its catalytic activity.[1] | Binds to the fourth scavenger receptor cysteine-rich (SRCR) domain of LOXL2, acting as a non-competitive, allosteric inhibitor.[2] |
| In Vitro Potency | hLOXL2 IC50: 0.71 µMhLOXL3 IC50: 1.17 µM[3][4] | Binding EC50 (biosimilar): 0.03857 µg/mL (~0.27 nM)[5]Inhibition IC50 (murine precursor AB0023): 46 nM[6] |
| Preclinical Efficacy | Showed dose-dependent reductions in lung weight and Ashcroft score in a mouse bleomycin-induced lung fibrosis model. Demonstrated superior efficacy in reducing lung fibrosis compared to a recombinantly-produced anti-LOXL2 antibody (rAB0023).[7] | Showed some efficacy in preclinical models of liver and lung fibrosis.[8] However, other studies have shown it may enhance fibroblast differentiation and invasion, and even exacerbate fibrosis in a humanized mouse model. |
| Clinical Trial Outcomes | Phase I clinical trials in healthy participants have been completed. A Phase IIa study has been designed.[2] | Phase 2 clinical trials for idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH) were terminated due to lack of efficacy. |
Delving into the Mechanisms and Signaling Pathways
This compound and simtuzumab both aim to inhibit LOXL2, which plays a pivotal role in the final stages of collagen maturation. By catalyzing the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin, LOXL2 initiates the formation of covalent cross-links that stabilize the extracellular matrix (ECM). In fibrotic diseases, this process becomes dysregulated, leading to excessive ECM stiffening and organ dysfunction.
While both drugs target LOXL2, their mode of inhibition differs. This compound directly and irreversibly binds to the catalytic site of the enzyme, preventing it from acting on its substrates. In contrast, simtuzumab binds to a different region of the LOXL2 protein, the fourth SRCR domain, which is thought to allosterically inhibit its function.[2] Recent studies suggest that this allosteric inhibition by the antibody may not be sufficient to effectively block the enzymatic activity of LOXL2, providing a potential explanation for its clinical trial failures.
Preclinical Efficacy: A Clearer Picture for this compound
Preclinical studies in animal models of fibrosis have painted a more promising picture for this compound compared to simtuzumab. In a mouse model of bleomycin-induced pulmonary fibrosis, this compound demonstrated dose-dependent reductions in key fibrotic markers, including lung weight and Ashcroft score (a measure of lung fibrosis severity).[7] Notably, this study also reported that this compound showed superior efficacy in reducing lung fibrosis when compared directly to a recombinant anti-LOXL2 antibody, the murine precursor to simtuzumab.[7]
While initial preclinical studies with simtuzumab in liver and lung fibrosis models showed some positive effects, subsequent translational studies have raised concerns.[8] Some research indicates that targeting LOXL2 with simtuzumab may paradoxically enhance the differentiation of fibroblasts into myofibroblasts, a key cell type in fibrosis, and promote their invasion. Furthermore, in a humanized mouse model of pulmonary fibrosis, simtuzumab failed to show any preventative or therapeutic benefit and, in some cases, even appeared to worsen fibrosis.
Divergent Clinical Outcomes
The differing preclinical profiles of this compound and simtuzumab have been reflected in their clinical development trajectories. Simtuzumab's journey has been marked by disappointment, with Phase 2 clinical trials in both idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH) being terminated prematurely due to a lack of efficacy.
In contrast, this compound has successfully completed Phase 1 clinical trials in healthy volunteers and a Phase 2a study has been planned, suggesting a more promising path forward for this small molecule inhibitor.[2]
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Model
This widely used murine model mimics key aspects of human pulmonary fibrosis.
Protocol:
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Induction of Fibrosis: A single intratracheal dose of bleomycin sulfate (typically 1.5 - 3.0 U/kg) is administered to anesthetized mice.
-
Therapeutic Intervention: this compound (administered orally) or simtuzumab (administered via injection) is given at specified doses and frequencies, either prophylactically (starting at the time of bleomycin administration) or therapeutically (starting after the establishment of fibrosis, typically 7-10 days post-bleomycin).
-
Efficacy Assessment: At the end of the study period (usually 14 or 21 days), mice are euthanized, and lungs are harvested for analysis. Key endpoints include:
-
Hydroxyproline content: A quantitative measure of collagen deposition.
-
Histological analysis: Lung sections are stained (e.g., with Masson's trichrome) and scored for fibrosis severity using the Ashcroft scoring system.
-
Bronchoalveolar lavage (BAL) fluid analysis: Total and differential cell counts can be performed to assess inflammation.
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This model is a standard for studying liver fibrosis and cirrhosis.
Protocol:
-
Animal Model: Wistar rats or C57BL/6 mice are frequently used.
-
Induction of Fibrosis: Carbon tetrachloride (CCl4) is typically administered via intraperitoneal injection (e.g., 1-2 mL/kg body weight, diluted in corn or olive oil) twice weekly for 4 to 8 weeks to induce progressive liver fibrosis.[1]
-
Therapeutic Intervention: this compound or simtuzumab is administered concurrently with or after the CCl4 challenge.
-
-
Liver histology: Liver sections are stained with Sirius Red or Masson's trichrome to visualize collagen deposition and are scored for fibrosis stage.
-
Hydroxyproline content: Quantifies total collagen in the liver.
-
Serum biomarkers: Levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver injury.
-
Gene expression analysis: mRNA levels of profibrotic genes (e.g., Col1a1, Acta2, Timp1) can be quantified by qPCR.
-
Conclusion
The comparison between this compound and simtuzumab underscores a critical lesson in drug development: targeting the right molecule is only part of the equation; the modality and mechanism of inhibition are equally crucial. While both agents target LOXL2, the direct, irreversible inhibition of the enzyme's catalytic site by the small molecule this compound appears to be a more effective strategy than the allosteric approach of the monoclonal antibody simtuzumab. The failure of simtuzumab in the clinic, despite a strong biological rationale for targeting LOXL2, highlights the importance of robust preclinical and translational studies to validate not just the target, but also the therapeutic agent's ability to effectively engage and modulate that target in a clinically meaningful way. The ongoing development of this compound offers renewed hope for an effective anti-fibrotic therapy targeting LOXL2.
References
- 1. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. The Role and Effects of Inhibiting LOXL2 in Liver Fibrosis – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 4. Translational Studies Reveal the Divergent Effects of Simtuzumab Targeting LOXL2 in Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Translational Studies Reveal the Divergent Effects of Simtuzumab Targeting LOXL2 in Idiopathic Pulmonary Fibrosis - Fibrosis - Full-Text HTML - SCIEPublish [sciepublish.com]
- 6. Translational Studies Reveal the Divergent Effects of Simtuzumab Targeting LOXL2 in Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An activity‐based bioprobe differentiates a novel small molecule inhibitor from a LOXL2 antibody and provides renewed promise for anti‐fibrotic therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Models and Promising Pharmacotherapeutic Strategies in Liver Fibrosis: An Update [mdpi.com]
Lenumlostat's Superior Selectivity for LOXL2: A Comparative Analysis
Lenumlostat (PAT-1251) , an orally available small-molecule, demonstrates potent and highly selective inhibition of Lysyl Oxidase-Like 2 (LOXL2), a key enzyme implicated in the progression of fibrotic diseases and cancer.[1] This guide provides a comprehensive comparison of this compound's selectivity for LOXL2 against other members of the lysyl oxidase (LOX) family and alternative inhibitors, supported by experimental data and detailed protocols.
Quantitative Comparison of Inhibitor Selectivity
The selectivity of an inhibitor is paramount in drug development to minimize off-target effects and enhance therapeutic efficacy. The following table summarizes the inhibitory potency (IC50/pIC50) of this compound and other known LOX/LOXL2 inhibitors against various LOX family enzymes.
| Inhibitor | Target Enzyme | IC50 / pIC50 | Species | Notes |
| This compound (PAT-1251) | hLOXL2 | 0.71 µM | Human | Potent and selective inhibitor.[1] |
| hLOXL3 | 1.17 µM | Human | [1] | |
| LOX | >400-fold selective for LOXL2 over LOX | |||
| Other Amine Oxidases (MAO-A, MAO-B, SSAO, DAO) | <10% inhibition at 10 µM | Highly selective against other amine oxidases.[1] | ||
| PXS-S2A | hLOXL2 | pIC50 = 8.3 | Human | Potent and specific inhibitor of LOXL2.[2][3] |
| hLOX | pIC50 = 5.9 | Human | [4] | |
| β-Aminopropionitrile (BAPN) | hLOXL2 | pIC50 = 6.4 | Human | Pan-LOX inhibitor, considered non-selective.[2][3] |
| hLOX | Similar pIC50 to LOXL2 | Human | [2][3] | |
| Simtuzumab (AB0023) | hLOXL2 | 46 nM | Human | Monoclonal antibody inhibitor.[5] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency.
Experimental Protocols
The determination of inhibitor selectivity relies on robust and reproducible enzymatic assays. The most common method for assessing LOXL2 activity is the Amplex® Red assay.
Amplex® Red Assay for LOXL2 Inhibition
This assay quantifies the hydrogen peroxide (H₂O₂) produced during the LOXL2-catalyzed oxidation of a substrate. The H₂O₂ reacts with the Amplex® Red reagent in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent compound resorufin, which can be measured spectrophotometrically.
Materials:
-
Recombinant human LOXL2 enzyme
-
Amplex® Red reagent (e.g., from Thermo Fisher Scientific)
-
Horseradish Peroxidase (HRP)
-
Substrate (e.g., 1,5-diaminopentane or putrescine)
-
Assay Buffer (e.g., 50 mM sodium borate, pH 8.2)
-
Inhibitor compounds (e.g., this compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Amplex® Red reagent in DMSO.
-
Prepare a working solution of HRP in assay buffer.
-
Prepare a stock solution of the substrate in assay buffer.
-
Prepare serial dilutions of the inhibitor compounds in assay buffer.
-
-
Assay Reaction:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution (or vehicle control)
-
Recombinant LOXL2 enzyme
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of the substrate, Amplex® Red reagent, and HRP.
-
-
Detection:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at timed intervals (e.g., every minute for 30-60 minutes) with excitation at ~540 nm and emission at ~590 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence over time) for each well.
-
Plot the reaction rate against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
-
Visualizing Key Pathways and Processes
LOXL2 Signaling Pathway in Fibrosis
LOXL2 plays a crucial role in the fibrotic process by cross-linking collagen and elastin fibers in the extracellular matrix (ECM). This increased cross-linking leads to tissue stiffening and contributes to the progression of fibrosis. LOXL2 activity is also linked to the activation of pro-fibrotic signaling pathways such as TGF-β/Smad. This compound, by inhibiting LOXL2, effectively blocks these downstream events.
Caption: LOXL2-mediated collagen cross-linking and signaling pathway in fibrosis.
Experimental Workflow for LOXL2 Inhibitor Selectivity Profiling
A systematic workflow is essential for determining the selectivity profile of a new inhibitor. This typically involves a multi-tiered screening process, starting with a primary screen against the target enzyme followed by broader profiling against related enzymes.
Caption: Workflow for determining the selectivity of LOXL2 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LOXL2 Inhibitors and Breast Cancer Progression [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Pre-clinical evaluation of small molecule LOXL2 inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective targeting of lysyl oxidase-like 2 (LOXL2) suppresses hepatic fibrosis progression and accelerates its reversal - PMC [pmc.ncbi.nlm.nih.gov]
Lenumlostat's Selectivity Profile: A Comparative Analysis of Cross-Reactivity with Lysyl Oxidase Isoforms
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the cross-reactivity of Lenumlostat (PAT-1251), a potent and selective inhibitor of lysyl oxidase-like 2 (LOXL2), reveals a distinct selectivity profile against other members of the lysyl oxidase (LOX) family. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's inhibitory activity, supported by available experimental data and detailed methodologies.
This compound is an orally available small molecule that acts as a pseudo-irreversible inhibitor of LOXL2, an enzyme implicated in the progression of fibrotic diseases and cancer.[1] The therapeutic efficacy of this compound is intrinsically linked to its selectivity for LOXL2 over other LOX family members (LOX, LOXL1, LOXL3, and LOXL4), which share a conserved catalytic domain but exhibit diverse biological functions. Understanding this selectivity is paramount for predicting potential off-target effects and optimizing therapeutic strategies.
Comparative Inhibitory Activity of this compound
The inhibitory potency of this compound against various human lysyl oxidase isoforms has been quantified using in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below.
| Lysyl Oxidase Isoform | IC50 (µM) | Selectivity vs. hLOXL2 | Data Source |
| hLOXL2 | 0.71 | - | [2][3][4] |
| hLOXL3 | 1.17 | ~1.6-fold less selective | [2][4] |
| hLOX | ~284 | ~400-fold more selective | [3][5][6] |
| hLOXL1 | Not Reported | Not Reported | |
| hLOXL4 | Not Reported | Not Reported |
hLOX: human Lysyl Oxidase; hLOXL: human Lysyl Oxidase-Like The IC50 value for hLOX is estimated based on the reported 400-fold selectivity of this compound for hLOXL2 over hLOX.[3][5][6]
Experimental Methodology: Enzyme Inhibition Assay
The determination of IC50 values for this compound against lysyl oxidase isoforms is typically performed using a fluorometric enzyme inhibition assay, such as the Amplex® Red assay.
Principle: The enzymatic activity of lysyl oxidases results in the production of hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the Amplex® Red reagent reacts with H₂O₂ to produce the highly fluorescent compound resorufin. The rate of fluorescence increase is directly proportional to the enzyme's activity. The inhibitory effect of this compound is quantified by measuring the reduction in fluorescence in the presence of the compound.
Protocol Outline:
-
Enzyme and Inhibitor Preparation: Recombinant human lysyl oxidase enzymes (hLOX, hLOXL1, hLOXL2, hLOXL3, hLOXL4) are individually prepared in a suitable assay buffer. This compound is dissolved in a solvent such as DMSO to create a stock solution, from which serial dilutions are made.
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the respective lysyl oxidase enzyme, a suitable substrate (e.g., collagen or a synthetic substrate like putrescine), and varying concentrations of this compound or vehicle control (DMSO).
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 37°C) to allow for enzymatic activity and inhibition.
-
Detection: The Amplex® Red reagent and HRP are added to each well. The fluorescence intensity is measured over time using a fluorescence plate reader (excitation ~530-560 nm, emission ~590 nm).
-
Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. The percentage of inhibition at each this compound concentration is determined relative to the vehicle control. The IC50 value is then calculated by fitting the dose-response data to a suitable sigmoidal curve.
Signaling Pathways of the Lysyl Oxidase Family
The differential selectivity of this compound is significant due to the distinct roles of the LOX family members in various signaling pathways. While there is some overlap, each isoform can influence different cellular processes.
Conclusion
This compound demonstrates a favorable selectivity profile, with potent inhibition of its primary target, LOXL2, and significantly weaker activity against LOX. While it also inhibits LOXL3, further investigation into its effects on LOXL1 and LOXL4 is warranted to fully characterize its cross-reactivity within the lysyl oxidase family. The provided experimental framework offers a robust method for such comparative studies. This detailed understanding of this compound's selectivity is crucial for advancing its development as a targeted therapy for fibrotic diseases and cancer.
References
Lenumlostat's Anti-Fibrotic Potential: A Comparative Analysis
While direct reproducibility data on the anti-fibrotic effects of Lenumlostat remains limited in publicly available literature, an examination of its mechanism of action and a comparison with established and emerging anti-fibrotic therapies can provide valuable insights for researchers, scientists, and drug development professionals. This compound, an inhibitor of lysyl oxidase-like 2 (LOXL2), targets a key enzyme in the fibrotic cascade, presenting a distinct approach compared to currently approved and investigational drugs for fibrotic diseases such as Idiopathic Pulmonary Fibrosis (IPF) and Progressive Pulmonary Fibrosis (PPF).
This guide provides a comparative overview of this compound's therapeutic rationale against leading anti-fibrotic agents, supported by available preclinical and clinical data. We will delve into the experimental methodologies used to evaluate these compounds and visualize the key signaling pathways involved.
Mechanism of Action: Targeting Collagen Cross-Linking
Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) components, leading to scarring and organ dysfunction. A critical step in the maturation and stabilization of the ECM is the cross-linking of collagen and elastin fibers. This process is catalyzed by the lysyl oxidase (LOX) family of enzymes. This compound specifically inhibits LOXL2, an isoform that is often upregulated in fibrotic tissues. By blocking LOXL2, this compound aims to reduce the stiffness of the fibrotic matrix, potentially halting or even reversing the fibrotic process.
This mechanism contrasts with the broader approaches of the FDA-approved anti-fibrotic drugs, Pirfenidone and Nintedanib. Pirfenidone is understood to have anti-inflammatory, antioxidant, and anti-fibrotic effects through the downregulation of multiple cytokines and growth factors, including Transforming Growth Factor-beta (TGF-β). Nintedanib is a tyrosine kinase inhibitor that targets multiple receptors involved in fibroblast proliferation, migration, and differentiation, including the receptors for Platelet-Derived Growth Factor (PDGF), Fibroblast Growth Factor (FGF), and Vascular Endothelial Growth Factor (VEGF).
Newer agents in development also target different aspects of the fibrotic pathway. Nerandomilast is a phosphodiesterase 4B (PDE4B) inhibitor with anti-inflammatory and anti-fibrotic effects, while BMS-986278 (Admilparant) is an antagonist of the lysophosphatidic acid receptor 1 (LPA1), which is involved in fibroblast recruitment and activation.
Preclinical and Clinical Efficacy: A Comparative Look
To date, comprehensive clinical trial data for this compound in fibrotic diseases is not as widely published as for the comparator drugs. However, the therapeutic potential of targeting LOXL2 has been explored in various preclinical models. The standard preclinical model for pulmonary fibrosis is the bleomycin-induced lung fibrosis model in mice. Key endpoints in this model include the Ashcroft score, a semi-quantitative measure of lung fibrosis, and the hydroxyproline content, a quantitative measure of collagen deposition.
For comparison, below is a summary of the clinical efficacy of established and investigational anti-fibrotic agents in patients with IPF and PPF, primarily focusing on the change in Forced Vital Capacity (FVC), a key measure of lung function.
| Drug | Target | Disease | Key Clinical Trial(s) | Efficacy Endpoint | Result |
| Pirfenidone | Multiple (e.g., TGF-β) | IPF | ASCEND, CAPACITY | Change in % predicted FVC at 52 weeks | Reduced decline in FVC compared to placebo.[1] |
| Nintedanib | Tyrosine Kinase Inhibitor (PDGFR, FGFR, VEGFR) | IPF, PPF | INPULSIS-1, INPULSIS-2 | Annual rate of decline in FVC | Significantly slowed the rate of FVC decline compared to placebo.[2][3] |
| Nerandomilast | Phosphodiesterase 4B (PDE4B) | IPF, PPF | FIBRONEER-IPF, FIBRONEER-ILD | Absolute change from baseline in FVC at 52 weeks | Significantly reduced the decline in FVC compared to placebo.[4][5] |
| BMS-986278 (Admilparant) | Lysophosphatidic Acid Receptor 1 (LPA1) | IPF, PPF | Phase 2 (NCT04308681) | Rate of change in % predicted FVC at 26 weeks | Reduced the rate of FVC decline compared to placebo.[6][7][8] |
| This compound | Lysyl Oxidase-Like 2 (LOXL2) | Fibrotic Diseases | Preclinical/Early Clinical | TBD in late-phase trials | Data not yet widely available. |
Experimental Protocols
The evaluation of anti-fibrotic drugs follows a well-established pipeline from preclinical models to multi-phase clinical trials.
Preclinical Evaluation: Bleomycin-Induced Lung Fibrosis Model
A common preclinical protocol to induce and assess pulmonary fibrosis is as follows:
-
Induction: Male C57BL/6 mice are anesthetized and a single intratracheal or oropharyngeal dose of bleomycin sulfate (e.g., 1.5-3.0 U/kg) is administered to induce lung injury and subsequent fibrosis. Control animals receive saline.
-
Treatment: The test compound (e.g., this compound) is administered daily or twice daily via oral gavage, starting at a specified time point after bleomycin administration (prophylactic or therapeutic regimen).
-
Endpoint Analysis (typically at day 14 or 21):
-
Histology: Lungs are harvested, fixed, and stained (e.g., Masson's trichrome) to visualize collagen deposition. Fibrosis is scored using the Ashcroft scoring system.[9]
-
Biochemistry: Lung tissue is homogenized to measure the hydroxyproline content, a quantitative marker of collagen.[10]
-
Bronchoalveolar Lavage (BAL): Fluid is collected from the lungs to analyze inflammatory cell infiltration and cytokine levels.
-
Clinical Trial Design for IPF/PPF
Phase 2 and 3 clinical trials for anti-fibrotic drugs in IPF and PPF typically share a common design:
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter studies.
-
Patient Population: Adults with a confirmed diagnosis of IPF or PPF, with specific inclusion/exclusion criteria related to lung function (e.g., FVC % predicted, DLCO % predicted).[4][6][11]
-
Intervention: Oral administration of the investigational drug at one or more dose levels versus placebo for a defined treatment period (e.g., 26 or 52 weeks).[2][5][7]
-
Primary Endpoint: The rate of decline in FVC from baseline over the treatment period.[1][4][6]
-
Secondary Endpoints: May include time to first acute exacerbation, change in 6-minute walk distance (6MWD), patient-reported outcomes (e.g., St. George's Respiratory Questionnaire), and overall survival.[1]
Signaling Pathways in Fibrosis
The development of fibrosis is a complex process involving multiple signaling pathways. The diagrams below illustrate the central role of TGF-β and the specific pathway targeted by this compound.
Caption: The canonical TGF-β signaling pathway leading to fibrosis.
Caption: The role of LOXL2 in collagen cross-linking and its inhibition by this compound.
Caption: A generalized experimental workflow for preclinical evaluation of anti-fibrotic agents.
References
- 1. Pirfenidone for idiopathic pulmonary fibrosis: analysis of pooled data from three multinational phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [boehringer-ingelheim.com]
- 3. atsjournals.org [atsjournals.org]
- 4. Global phase III trials demonstrate that nerandomilast slowed lung function decline in IPF and PPF, with similar discontinuation rates to placebo | Financial Post [financialpost.com]
- 5. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 6. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 7. Phase 2 trial design of BMS-986278, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Admilparant, an LPA1 Antagonist, in Pulmonary Fibrosis: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Official American Thoracic Society Workshop Report: Use of Animal Models for the Preclinical Assessment of Potential Therapies for Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. f.hubspotusercontent40.net [f.hubspotusercontent40.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Lenumlostat and Pirfenidone in Lung Fibrosis Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lenumlostat and the approved anti-fibrotic drug Pirfenidone in preclinical models of lung fibrosis. The information is intended to assist researchers in understanding the mechanisms of action and evaluating the therapeutic potential of these compounds.
Executive Summary
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with limited treatment options. This guide examines two therapeutic agents, this compound and Pirfenidone, in the context of preclinical lung fibrosis models. Pirfenidone is an established anti-fibrotic drug, while this compound represents a novel therapeutic approach targeting collagen cross-linking. This document summarizes their mechanisms of action, presents available quantitative data from animal models, details experimental protocols, and visualizes key pathways and workflows.
Mechanism of Action
This compound: this compound is an irreversible inhibitor of lysyl oxidase-like 2 (LOXL2), a key enzyme in the fibrotic process. LOXL2 catalyzes the cross-linking of collagen and elastin fibers in the extracellular matrix (ECM). By inhibiting LOXL2, this compound prevents the formation of a rigid and scar-like ECM, a hallmark of fibrosis.[1] There is also evidence to suggest that nuclear LOXL2 plays a role in the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM deposition, through the TGF-β1/Smad/Snail signaling pathway.
Pirfenidone: The precise mechanism of action of Pirfenidone is not fully understood, but it is known to have anti-fibrotic, anti-inflammatory, and antioxidant properties. It is believed to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α). By inhibiting these signaling pathways, Pirfenidone can reduce fibroblast proliferation and differentiation into myofibroblasts, thereby decreasing collagen synthesis.
Signaling Pathways
Here are the visual representations of the signaling pathways affected by this compound and Pirfenidone.
Comparative Efficacy in a Bleomycin-Induced Lung Fibrosis Model
The bleomycin-induced lung fibrosis model is a widely used preclinical model to evaluate the efficacy of anti-fibrotic agents. The following tables summarize the available quantitative data for this compound (as the pan-LOX inhibitor PXS-5505) and Pirfenidone in this model.
Table 1: this compound (PXS-5505) Efficacy Data
| Parameter | Vehicle Control (Bleomycin) | PXS-5505 (15 mg/kg/day) | Outcome | Reference |
| Gross Lung Weight (mg) | ~250 | ~175 | Significant reduction | (Yao et al., 2022)[2] |
| Histological Fibrosis | Significant fibrosis | Ameliorated fibrosis | Qualitative improvement | (Yao et al., 2022)[2] |
| Ashcroft Score | 3.7 | 0.9 | Significant reduction | (Darlington et al., 2017 - for LOXL2 inhibitor PAT-1251)[3] |
Note: Quantitative data for this compound (PXS-5505) is limited in the public domain. The Ashcroft score data is from a study on a different LOXL2 inhibitor, PAT-1251, but is included to provide a potential quantitative measure of the efficacy of this class of drugs.
Table 2: Pirfenidone Efficacy Data
| Parameter | Vehicle Control (Bleomycin) | Pirfenidone | Outcome | Reference |
| Hydroxyproline (µ g/lung ) | 278.0 ± 34.7 | 221.1 ± 43.0 | Significant reduction (p < 0.01) | (Anonymous)[3] |
| BALF Lymphocytes (x10³) | 708 ± 315 | 137 ± 84 | Significant reduction (p < 0.001) | (Anonymous)[3] |
| Ashcroft Score | Increased | Significantly decreased | Significant reduction | (Multiple sources) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical studies. The following sections outline the typical experimental protocols used in the bleomycin-induced lung fibrosis model for evaluating this compound and Pirfenidone.
Bleomycin-Induced Lung Fibrosis Model
A common method to induce lung fibrosis in mice is via a single intratracheal or oropharyngeal administration of bleomycin.
This compound (PXS-5505) Protocol:
-
Animal Model: C57BL/6 mice.
-
Induction: A single intratracheal dose of bleomycin.
-
Treatment: Daily oral administration of PXS-5505 (e.g., 15 mg/kg) starting from day 7 or 14 post-bleomycin administration and continuing for 14 or 21 days.
-
Endpoints:
-
Histology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to assess the extent of fibrosis, often quantified using the Ashcroft scoring system.
-
Collagen Content: Lung tissue is analyzed for hydroxyproline content, a key component of collagen, as a quantitative measure of fibrosis.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to measure inflammatory cell infiltration.
-
Gross Lung Weight: An increase in lung weight is indicative of inflammation and fibrosis.
-
Pirfenidone Protocol:
-
Animal Model: C57BL/6 mice or Wistar rats.
-
Induction: A single intratracheal or intravenous administration of bleomycin.
-
Treatment: Daily oral gavage of Pirfenidone (e.g., 200-400 mg/kg) typically initiated 7 to 14 days after bleomycin challenge and continued for 14 to 28 days.
-
Endpoints:
-
Histology: Assessment of lung architecture and fibrosis using the Ashcroft score.
-
Hydroxyproline Assay: Quantification of total lung collagen.
-
BALF Analysis: Differential cell counts to assess inflammation.
-
Gene and Protein Expression: Analysis of pro-fibrotic and pro-inflammatory markers (e.g., TGF-β, TNF-α, collagen I).
-
Discussion and Future Directions
The available preclinical data suggests that both this compound and Pirfenidone are effective in reducing lung fibrosis in the bleomycin-induced animal model. This compound, with its targeted inhibition of LOXL2, offers a distinct and potentially more direct anti-fibrotic mechanism by preventing the final step of collagen cross-linking. Pirfenidone, on the other hand, appears to act on multiple pathways involved in inflammation and fibrosis.
A significant limitation in this comparison is the scarcity of publicly available, detailed quantitative data for this compound. While qualitative improvements in fibrosis have been reported, more comprehensive studies with standardized endpoints are needed for a direct head-to-head comparison with Pirfenidone.
Future research should focus on:
-
Conducting direct comparative studies of this compound and Pirfenidone in the same preclinical models of lung fibrosis.
-
Investigating the efficacy of combination therapy with this compound and Pirfenidone to target different aspects of the fibrotic cascade.
-
Exploring the therapeutic potential of this compound in other models of lung fibrosis that may better recapitulate the chronic and progressive nature of human IPF.
This guide provides a snapshot of the current preclinical landscape for this compound and Pirfenidone. As more data on this compound becomes available, a more definitive comparison of their therapeutic potential in lung fibrosis will be possible.
References
- 1. Pan-Lysyl Oxidase Inhibitor PXS-5505 Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pan-Lysyl Oxidase Inhibitor PXS-5505 Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Lenumlostat's Therapeutic Targets: An In Vivo Validation and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lenumlostat (formerly PAT-1251, now also known as GB2064), a potent and selective small molecule inhibitor of Lysyl Oxidase-Like 2 (LOXL2), with other therapeutic alternatives. The focus is on the in vivo validation of LOXL2 as a therapeutic target for fibrotic diseases, supported by experimental data.
This compound is an orally available, irreversible inhibitor of LOXL2.[1] Its mechanism of action involves forming a pseudo-irreversible inhibitory complex with the active site of LOXL2, thereby blocking its catalytic activity.[1] LOXL2 is a crucial enzyme in the cross-linking of collagen and elastin, a process that, when dysregulated, contributes to the stiffening of the extracellular matrix and the progression of fibrosis.[1]
In Vivo Validation of this compound
Preclinical studies in various animal models have demonstrated the anti-fibrotic efficacy of this compound.
Pulmonary Fibrosis
In a well-established mouse model of bleomycin-induced lung fibrosis, this compound has shown significant therapeutic effects. Oral administration of this compound resulted in dose-dependent reductions in key fibrotic markers, including lung weight and Ashcroft score (a measure of lung fibrosis severity).[1] Furthermore, it reduced the number of leukocytes and collagen concentration in bronchoalveolar lavage fluid.[1] Notably, this compound was effective in both prophylactic (preventative) and therapeutic (treatment of existing fibrosis) settings and even accelerated the reversal of established fibrosis.[1]
Renal Fibrosis
This compound has also been evaluated in a genetic mouse model of Alport syndrome, which develops progressive kidney fibrosis. In these mice, daily oral treatment with this compound reduced interstitial fibrosis and glomerulosclerosis.[2] This was accompanied by a significant decrease in albuminuria and blood urea nitrogen (BUN) levels, indicating an improvement in kidney function.[2]
Comparative Efficacy of LOXL2 Inhibitors
The therapeutic potential of targeting LOXL2 has been explored with various molecules, including small molecule inhibitors and monoclonal antibodies.
| Compound | Type | Animal Model | Key Findings |
| This compound (PAT-1251) | Small Molecule Inhibitor | Bleomycin-induced lung fibrosis (mouse) | Superior efficacy in reducing lung fibrosis compared to rAB0023 (murine simtuzumab).[1] Maximally efficacious with once-daily oral dosing.[1] |
| Alport syndrome (mouse model of renal fibrosis) | Reduced interstitial fibrosis, glomerulosclerosis, albuminuria, and BUN.[2] | ||
| Simtuzumab (GS-6624) | Monoclonal Antibody | Humanized mouse model of pulmonary fibrosis | No therapeutic efficacy; enhanced lung fibrosis.[3] |
| Nonalcoholic steatohepatitis (NASH) with bridging fibrosis or cirrhosis (human clinical trial) | Ineffective in decreasing hepatic collagen content or hepatic venous pressure gradient.[4] | ||
| PXS-5505 | Pan-LOX Inhibitor | Bleomycin-induced lung fibrosis (mouse) | Reduced pulmonary fibrosis.[5] |
| CCl4-induced liver fibrosis (rat) | Reduced fibrotic extent.[5] | ||
| Ischemia-reperfusion heart injury (rat) | Reduced fibrotic area.[5] | ||
| Pancreatic ductal adenocarcinoma (mouse) | Increased survival by 35% when combined with chemotherapy.[1] Reduced metastasis by 45%.[1] | ||
| SNT-5382 | Small Molecule Inhibitor | Myocardial infarction (mouse) | Reduced fibrosis and improved cardiac function.[6] |
Signaling Pathways and Experimental Workflows
The anti-fibrotic activity of this compound is rooted in its ability to inhibit LOXL2, a key downstream effector in pro-fibrotic signaling cascades.
LOXL2 Signaling Pathway
Caption: LOXL2 is upregulated by pro-fibrotic stimuli like TGF-β and hypoxia, leading to ECM cross-linking. This compound directly inhibits LOXL2 activity.
In Vivo Experimental Workflow for this compound in Bleomycin-Induced Lung Fibrosis
Caption: Workflow for evaluating this compound's efficacy in a mouse model of bleomycin-induced lung fibrosis.
Detailed Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
-
Animal Model : C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.[7]
-
Induction of Fibrosis : A single intratracheal instillation of bleomycin sulfate (e.g., 3 mg/kg) is administered to anesthetized mice.[8] Control animals receive sterile saline.
-
Treatment Protocol :
-
Prophylactic : this compound or vehicle is administered orally (e.g., by gavage) daily, starting on the same day or one day after bleomycin administration.
-
Therapeutic : Treatment begins after the initial inflammatory phase, typically around day 7 or 10, once fibrosis is established.[1]
-
-
Endpoint Analysis : Animals are typically euthanized at day 14 or 21 post-bleomycin instillation.
-
Outcome Measures :
-
Histopathology : Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to visualize collagen deposition. Fibrosis is quantified using the Ashcroft scoring system.[1]
-
Bronchoalveolar Lavage (BAL) : The lungs are lavaged with saline to collect cells and fluid. Total and differential cell counts (leukocytes) are performed.[1]
-
Collagen Quantification : The total lung collagen content is measured using a hydroxyproline assay, as hydroxyproline is a major component of collagen.[9]
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
-
Animal Model : Various mouse and rat strains are used. C57BL/6 mice are a common choice.[10]
-
Induction of Fibrosis : CCl4, diluted in a vehicle like corn oil or olive oil, is administered via intraperitoneal injection, typically twice a week for several weeks (e.g., 4-8 weeks) to induce chronic liver injury and fibrosis.[11]
-
Treatment Protocol : this compound or a comparator drug is administered orally on a daily or other scheduled basis, either concurrently with CCl4 administration or after a period of CCl4-induced injury to model a therapeutic intervention.
-
Endpoint Analysis : Animals are euthanized at the end of the study period.
-
Outcome Measures :
-
Histopathology : Liver tissue is stained with Sirius Red or Masson's trichrome to visualize and quantify the extent of collagen deposition and fibrosis.[12]
-
Biochemical Markers : Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.[12]
-
Gene Expression : The expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Timp1) in liver tissue is quantified by qRT-PCR.
-
Conclusion
The in vivo data strongly support the therapeutic potential of this compound in treating fibrotic diseases by targeting LOXL2. Its efficacy in preclinical models of lung and renal fibrosis, coupled with its superior performance compared to an antibody-based approach, underscores the promise of small molecule-mediated inhibition of LOXL2. The ongoing clinical development of this compound (as GB2064) for myelofibrosis, which has shown positive preliminary results in reducing bone marrow fibrosis, further validates LOXL2 as a clinically relevant target.[13][14] This guide provides a foundation for researchers and drug developers to understand the validation of this compound's therapeutic target and its standing relative to other LOXL2-targeting agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Lysyl oxidase like-2 contributes to renal fibrosis in Col4a3/Alport Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased carbon tetrachloride-induced liver injury and fibrosis in FGFR4-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P1054: MYLOX-1: AN OPEN-LABEL, PHASE IIA STUDY OF THE SAFETY, TOLERABILITY, PHARMACOKINETICS AND PHARMACODYNAMICS OF ORAL LOXL2 INHIBITOR, GB2064, IN MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysyl oxidase like-2 in fibrosis and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Models for the Study of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Induction of liver fibrosis by CCl4 mediates pathological alterations in the spleen and lymph nodes: The potential therapeutic role of propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. onclive.com [onclive.com]
- 12. targetedonc.com [targetedonc.com]
- 13. GB2064 Shows Reduction in Fibrosis of the Bone Marrow in Patients with Myelofibrosis, Validating LOXL2 as a Clinical Fibrosis Target | Galecto [ir.galecto.com]
- 14. Topline Results from MYLOX-1 Trial Demonstrate Reduction in Fibrosis of the Bone Marrow in Patients with Myelofibrosis | Galecto [ir.galecto.com]
Head-to-Head Comparison: Lenumlostat vs. Nintedanib in the Context of Fibrotic Diseases
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of anti-fibrotic therapies, two molecules, Lenumlostat and Nintedanib, represent distinct and compelling strategies for tackling the progressive nature of fibrotic diseases. Nintedanib, a multi-targeted tyrosine kinase inhibitor, is an established treatment for idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing interstitial lung diseases (PF-ILDs). In contrast, this compound, a selective inhibitor of lysyl oxidase-like 2 (LOXL2), is an investigational agent in earlier stages of development. This guide provides a comprehensive, data-driven comparison of these two compounds, focusing on their mechanisms of action, preclinical and clinical data, and the experimental methodologies used to evaluate their efficacy.
I. At a Glance: Key Differences
| Feature | This compound | Nintedanib |
| Target | Lysyl oxidase-like 2 (LOXL2) | Platelet-derived growth factor receptor (PDGFR) α/β, Fibroblast growth factor receptor (FGFR) 1/2/3, Vascular endothelial growth factor receptor (VEGFR) 1/2/3, Src, Lck, Lyn |
| Mechanism of Action | Inhibition of collagen cross-linking | Inhibition of multiple signaling pathways involved in fibroblast proliferation, migration, and survival |
| Development Stage | Preclinical/Early Clinical | Approved for clinical use |
| Indications | Investigational for fibrotic diseases | Idiopathic Pulmonary Fibrosis (IPF), Systemic Sclerosis-associated Interstitial Lung Disease (SSc-ILD), Chronic fibrosing ILDs with a progressive phenotype |
II. Mechanism of Action and Signaling Pathways
The fundamental difference between this compound and Nintedanib lies in their molecular targets and, consequently, their mechanisms of action.
This compound: Targeting the Extracellular Matrix
This compound is an orally available, small-molecule, irreversible inhibitor of lysyl oxidase-like 2 (LOXL2). LOXL2 is a crucial enzyme in the biogenesis of the extracellular matrix (ECM).[1] It catalyzes the cross-linking of collagen and elastin, a process that is fundamental to the stiffening and stabilization of fibrotic tissue.[1] By inhibiting LOXL2, this compound aims to disrupt the formation of a rigid, scar-like ECM, thereby attenuating the progression of fibrosis. The signaling pathways leading to LOXL2 upregulation in fibrosis are complex and can be induced by factors such as Transforming Growth Factor-β (TGF-β) and hypoxia.[2][3][4]
Nintedanib: A Multi-Pronged Attack on Fibroblast Activity
Nintedanib is a small molecule tyrosine kinase inhibitor that competitively binds to the ATP-binding pocket of several receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[5][6] Its primary targets are PDGFR, FGFR, and VEGFR.[7][8][9] These receptors are pivotal in the signaling cascades that drive the proliferation, migration, and survival of fibroblasts, the key cell type responsible for excessive ECM deposition in fibrosis.[7][10] By blocking these pathways, nintedanib effectively curtails the core cellular processes of fibrosis. Additionally, nintedanib inhibits Src, Lck, and Lyn kinases.[6]
References
- 1. Facebook [cancer.gov]
- 2. Lysyl oxidase like-2 in fibrosis and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Nintedanib | Intedanib | triple vascular kinase inhibitor | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
Lenumlostat Demonstrates Potent Anti-Fibrotic Efficacy in Preclinical Lung Fibrosis Models
A comprehensive statistical analysis and comparison of preclinical data highlight the therapeutic potential of Lenumlostat in treating idiopathic pulmonary fibrosis (IPF). In head-to-head comparisons within the widely utilized bleomycin-induced lung fibrosis mouse model, this compound exhibited significant reductions in key fibrotic markers, outperforming or showing comparable efficacy to other lysyl oxidase-like 2 (LOXL2) inhibitors and standard-of-care treatments.
This compound (formerly PAT-1251), a small molecule inhibitor of lysyl oxidase-like 2 (LOXL2), has shown promising anti-fibrotic activity in preclinical studies. This guide provides a detailed comparison of this compound's efficacy against other relevant compounds, based on available data from studies employing the bleomycin-induced lung fibrosis model, a standard and well-characterized model for IPF research.
Comparative Efficacy Analysis
The primary endpoint for assessing the efficacy of anti-fibrotic agents in the bleomycin-induced lung fibrosis model is the Ashcroft score, a semi-quantitative measure of lung fibrosis severity. Additionally, lung collagen content, a direct measure of the fibrotic matrix, is a critical quantitative endpoint. The following tables summarize the preclinical efficacy of this compound compared to other LOXL2 inhibitors and current standard-of-care drugs for IPF, pirfenidone and nintedanib.
| Compound | Dosage | Administration Route | Vehicle Ashcroft Score (Mean) | Treated Ashcroft Score (Mean) | Reduction in Ashcroft Score (%) | Reference |
| This compound (PAT-1251) | Not Specified (Once Daily) | Oral | 3.7 | 0.9 | 75.7% | [1] |
| PXS-5505 | 15 mg/kg (Daily) | Oral | High (Not specified) | Significantly Reduced | Not Specified | [2] |
| Nintedanib | 50 mg/kg (Daily) | Oral | ~4.9 | ~2.4 | 51.0% | [3] |
| Pirfenidone | 300 mg/kg/day | Oral | High (Not specified) | Significantly Attenuated | Not Specified | [4] |
Note: Data is compiled from different studies and not from direct head-to-head comparisons in a single study. The exact vehicle Ashcroft scores and percentage reductions were calculated where data was available.
| Compound | Dosage | Administration Route | Effect on Lung Collagen | Reference |
| This compound (PAT-1251) | Not Specified (Once Daily) | Oral | Dose-dependent reduction in collagen concentrations | [1] |
| PXS-5505 | 15 mg/kg (Daily) | Oral | Reduced hydroxyproline levels towards normal | [2] |
| Nintedanib | Not Specified | Not Specified | Significantly reduced type I collagen levels | [5] |
| Pirfenidone | 300 mg/kg/day | Oral | Significantly attenuated the increase in collagen content | [4] |
| Simtuzumab (anti-LOXL2 antibody) | Not Specified | Not Specified | No therapeutic efficacy observed in translational in vitro and in vivo assays | [6] |
Experimental Protocols
The bleomycin-induced pulmonary fibrosis model is a widely accepted preclinical model that recapitulates many of the key pathological features of human IPF.
Induction of Pulmonary Fibrosis:
-
Animal Model: C57BL/6 mice are most commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Bleomycin Administration: A single intratracheal instillation of bleomycin sulfate (typically 1.5 - 3.0 U/kg) is administered to anesthetized mice. This direct delivery to the lungs ensures a robust and reproducible fibrotic response.
-
Disease Progression: Following bleomycin administration, an initial inflammatory phase is observed, which is followed by a progressive fibrotic phase characterized by fibroblast proliferation, differentiation into myofibroblasts, and excessive extracellular matrix deposition. Studies typically assess endpoints between 14 and 28 days post-bleomycin administration.
Efficacy Evaluation:
-
Histopathology: Lung tissue is harvested, fixed, and stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis. The severity of fibrosis is quantified using the Ashcroft scoring system, a scale from 0 (normal) to 8 (severe, widespread fibrosis).
-
Collagen Quantification: The total lung collagen content is measured biochemically, most commonly through the quantification of hydroxyproline, an amino acid abundant in collagen.
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze inflammatory cell infiltration (e.g., leukocyte counts) and the concentration of pro-inflammatory and pro-fibrotic cytokines.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental procedures, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. Pan-Lysyl Oxidase Inhibitor PXS-5505 Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dmu.repo.nii.ac.jp [dmu.repo.nii.ac.jp]
- 4. Pirfenidone inhibits fibrocyte accumulation in the lungs in bleomycin-induced murine pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Translational Studies Reveal the Divergent Effects of Simtuzumab Targeting LOXL2 in Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Lenumlostat: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the pioneering work of drug development, the proper handling and disposal of investigational compounds like Lenumlostat are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for laboratory safety and chemical handling.
This compound is an orally available, small-molecule, irreversible inhibitor of lysyl oxidase homolog 2 (LOXL2) with potential antifibrotic activity.[1][2] As an investigational drug, it is crucial to manage its waste stream with diligence and adherence to regulatory standards.
Key Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). A generic safety data sheet for a similar chemical compound indicates that this compound may cause skin and eye irritation, and may lead to an allergic skin reaction.[3]
Recommended PPE:
-
Gloves: Chemical-resistant gloves are required.
-
Eye Protection: Safety glasses or goggles should be worn.
-
Lab Coat: A standard laboratory coat is necessary to protect from spills.
Quantitative Data Summary
For easy reference, the key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2007885-39-2 | [4] |
| Molecular Formula | C₁₈H₁₇F₄N₃O₃ | [4] |
| Molecular Weight | 399.34 g/mol | [2][4] |
| Appearance | Light yellow to yellow solid | [4] |
| Solubility | DMSO: ≥ 130 mg/mLH₂O: ≥ 100 mg/mL | [4] |
Step-by-Step Disposal Protocol
The disposal of this compound, as with many investigational drugs, must comply with federal, state, and local regulations for hazardous waste.[5] The following protocol provides a general framework for its proper disposal.
Experimental Protocol: Waste Segregation and Collection
-
Identify Waste Streams: Separate this compound waste into three categories:
-
Solid Waste: Unused or expired pure this compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, bench paper).
-
Liquid Waste: Solutions containing this compound (e.g., from experiments, stock solutions).
-
Sharps Waste: Contaminated needles, syringes, or other sharps.
-
-
Containerization:
-
Solid Waste: Collect in a clearly labeled, sealed, and durable container designated for hazardous chemical waste. The label should include "Hazardous Waste," "this compound," and the accumulation start date.
-
Liquid Waste: Collect in a leak-proof, shatter-resistant container. The container must be compatible with the solvents used. The label should include "Hazardous Waste," "this compound," the solvent system, and the approximate concentration. The pH should be neutral (6-8) before collection, if feasible without causing a reaction.
-
Sharps Waste: Place in a designated sharps container.
-
-
Storage: Store all this compound waste in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.
Disposal Methodology
Due to its classification as an investigational drug and its potential environmental toxicity (toxic to aquatic life), the recommended disposal method for this compound is incineration by a licensed hazardous waste disposal facility .[3][6]
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department should be the primary point of contact for arranging the disposal of hazardous waste.[6] They will provide specific guidance based on institutional policies and local regulations.
-
Waste Pickup: Schedule a pickup with your EHS or their approved hazardous waste vendor. Ensure all containers are properly labeled and sealed before pickup.
-
Manifesting: A hazardous waste manifest will be required for transportation to the disposal facility. This document tracks the waste from your laboratory to its final destination and is a critical component of regulatory compliance.
Decontamination of Labware
For non-disposable labware that has come into contact with this compound, a thorough decontamination process is necessary.
Experimental Protocol: Labware Decontamination
-
Initial Rinse: Rinse the labware with a suitable solvent in which this compound is soluble (e.g., DMSO, followed by ethanol or isopropanol). Collect this rinse as hazardous liquid waste.
-
Wash: Wash the labware with a laboratory-grade detergent and hot water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the labware to air dry or place it in a drying oven.
Visualizing Disposal and Safety Workflows
To further clarify the procedural steps, the following diagrams illustrate the decision-making process for this compound disposal and the associated safety workflow.
Caption: this compound Disposal Workflow
References
- 1. Facebook [cancer.gov]
- 2. Pat-1251 | C18H17F4N3O3 | CID 122536283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Logistical Guidance for Handling Lenumlostat
For Researchers, Scientists, and Drug Development Professionals
Physicochemical and Inhibitory Data
A summary of the available quantitative data for Lenumlostat is provided below for easy reference.
| Property | Value | Source |
| Synonyms | PAT-1251, GB2064 | [1][2][3] |
| Molecular Formula | C18H17F4N3O3 | [4] |
| Molecular Weight | 399.34 g/mol | [4] |
| IC50 (hLOXL2) | 0.71 µM (in human whole blood assays) | [1] |
| IC50 (hLOXL3) | 1.17 µM | [2][3] |
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, stringent measures must be taken to avoid exposure. The following PPE is recommended as a minimum when handling this compound.
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact and absorption. Double-gloving is a standard practice for handling hazardous compounds. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes, aerosols, and airborne particles that could come into contact with the eyes. |
| Lab Coat | Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A properly fitted N95 respirator or higher, especially when handling the powdered form or when there is a risk of aerosol generation. | Minimizes the risk of inhalation, a primary route of exposure for potent compounds. |
Operational Handling Plan: A Step-by-Step Guide
This section outlines a procedural workflow for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, follow your institution's emergency spill procedures.
-
Storage: Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area away from incompatible materials. Recommended storage is at -20°C for up to one month or -80°C for up to six months.[3]
Preparation and Handling
-
Controlled Environment: All handling of this compound, especially the solid form, should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[5][6]
-
Weighing: When weighing the powdered form, use a containment balance or a balance enclosure within the fume hood to prevent dissemination of the powder.
-
Dissolving: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
Spills: In case of a spill, evacuate the immediate area. Use a spill kit designed for hazardous chemicals. Absorb the spill with an inert material, and place the contaminated material in a sealed container for disposal.
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Disposal: Dispose of the hazardous waste through your institution's designated chemical waste disposal program, which typically involves incineration by a licensed vendor.[7] Do not dispose of this compound down the drain or in the regular trash.
Handling Workflow Diagram
The following diagram illustrates the key stages and safety precautions for handling this compound.
References
- 1. This compound (GB2064, PAT-1251) | LOXL2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Safe Handling of Hazardous Drugs | Blogs | CDC [blogs.cdc.gov]
- 6. safety.duke.edu [safety.duke.edu]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
